Technical Documentation Center

N,6,6-trimethylhept-2-en-4-yn-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,6,6-trimethylhept-2-en-4-yn-1-amine

Core Science & Biosynthesis

Foundational

Whitepaper: Primary Synthesis Pathways for the N,6,6-Trimethylhept-2-en-4-yn-1-amine Intermediate

An in-depth technical guide detailing the synthesis, mechanistic causality, and protocol standards for the N,6,6-trimethylhept-2-en-4-yn-1-amine intermediate. Executive Summary N,6,6-Trimethylhept-2-en-4-yn-1-amine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the synthesis, mechanistic causality, and protocol standards for the N,6,6-trimethylhept-2-en-4-yn-1-amine intermediate.

Executive Summary

N,6,6-Trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2) is a highly specialized, sterically hindered allylamine intermediate[1]. In pharmaceutical manufacturing, it serves as the critical lipophilic side chain for Terbinafine, a broad-spectrum antimycotic agent that disrupts fungal cell membranes via squalene epoxidase inhibition[2]. The synthesis of this intermediate demands rigorous stereochemical control to maximize the biologically active (E)-isomer and precise kinetic management to prevent over-alkylation during carbon-nitrogen bond formation. This whitepaper details the two primary synthetic pathways—the classical allylic rearrangement route and the modern palladium-catalyzed cross-coupling route—providing step-by-step methodologies, mechanistic causality, and quantitative comparisons.

Mechanistic Overview and Pathway Architecture

The synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine fundamentally requires the union of a tert-butyl-capped alkyne with a functionalized allyl moiety, followed by terminal amination. The central challenge lies in constructing the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne precursor without triggering alkyne homocoupling or allylic degradation.

SynthesisPathways TBA tert-Butylacetylene (Starting Material) subpath1 Pathway 1: Grignard Addition TBA->subpath1 subpath2 Pathway 2: Sonogashira Coupling TBA->subpath2 Alcohol 6,6-Dimethylhept-1-en-4-yn-3-ol (Intermediate) subpath1->Alcohol Acrolein Chlorination Allylic Chlorination (PCl3/HCl) SN2' Rearrangement Alcohol->Chlorination ChloroInt 1-Chloro-6,6-dimethyl-2-hepten-4-yne (E/Z Isomeric Mixture) Chlorination->ChloroInt PdCat Pd(PPh3)2Cl2 / CuI Amine Base subpath2->PdCat DCP 1,3-Dichloropropene (Electrophile) DCP->subpath2 PdCat->ChloroInt Amination Amination Excess Methylamine ChloroInt->Amination FinalProduct N,6,6-Trimethylhept-2-en-4-yn-1-amine (Target Amine) Amination->FinalProduct

Caption: Logical workflow of the two primary synthesis pathways for the target allylamine intermediate.

Pathway 1: The Classical Alcohol Intermediate Route

This pathway leverages a Grignard-mediated nucleophilic addition followed by an SN2' allylic rearrangement. While it utilizes inexpensive reagents, it requires stringent thermal control due to the reactivity of acrolein[2].

Protocol 3.1: Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol
  • Grignard Formation : In a dry, inert reactor, react ethylmagnesium bromide with tert-butylacetylene in tetrahydrofuran (THF) to generate the alkynyl Grignard reagent.

  • Nucleophilic Addition : Cool the reactor to a strict -40°C to 0°C window. Introduce acrolein via slow dropwise addition.

    • Causality : Acrolein is highly prone to exothermic, radical-initiated polymerization. Maintaining sub-zero temperatures and controlled addition rates suppresses this competing pathway, ensuring the Grignard reagent attacks the carbonyl carbon selectively[2].

  • Quenching : Quench the reaction with saturated aqueous ammonium chloride and extract the organic phase to isolate the intermediate alcohol.

Protocol 3.2: SN2' Allylic Chlorination
  • Chlorination : Treat the isolated 6,6-dimethylhept-1-en-4-yn-3-ol with a mixture of phosphorus trichloride (PCl3) and hydrochloric acid (HCl) in an aqueous reaction medium at temperatures >10°C[2].

    • Causality : The acidic environment protonates the hydroxyl group, forming a superior leaving group. The subsequent nucleophilic attack by the chloride ion occurs at the terminal alkene carbon (SN2' mechanism), which shifts the double bond to the 2-position. This rearrangement is thermodynamically driven by the formation of the more substituted, conjugated enyne system, yielding 1-chloro-6,6-dimethyl-2-hepten-4-yne[2].

Pathway 2: Palladium-Catalyzed Sonogashira Cross-Coupling

Modern pharmaceutical synthesis often favors cross-coupling to bypass the hazards of acrolein and improve the (E)-isomer yield[3].

Protocol 4.1: Direct Coupling to Allylic Chloride
  • Catalyst Preparation : In a THF-filled reactor, combine 1,3-dichloropropene (1.0 eq), an organic amine base such as tri-n-amylamine (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.005 eq), and cuprous iodide (CuI, 0.005 eq)[3].

  • Coupling Reaction : Heat the mixture to 40°C. Add tert-butylacetylene (1.0 eq) dropwise over 1 to 2 hours.

    • Causality : The CuI co-catalyst forms a copper acetylide intermediate, which undergoes transmetallation with the palladium complex. Slow addition of the terminal alkyne ensures a low steady-state concentration, which is a critical self-validating step to prevent Glaser-type homocoupling of the alkyne[3].

  • Workup : Stir for 10-50 hours. Remove THF under reduced pressure, extract with petroleum ether, and wash with dilute aqueous ammonia to strip residual copper salts. Purify via vacuum distillation (70-80°C at 15 mmHg) to afford (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne[3].

Final Amination: Kinetic Control of Carbon-Nitrogen Bond Formation

The final step converts the allylic chloride into the target secondary amine, N,6,6-trimethylhept-2-en-4-yn-1-amine[1].

Protocol 5.1: Amination with Methylamine
  • Reaction Setup : Dissolve 1-chloro-6,6-dimethyl-2-hepten-4-yne in a polar protic solvent mixture (e.g., water/ethanol)[2].

  • Amination : Add a massive molar excess of aqueous methylamine (typically 5 to 10 equivalents). Stir at 10°C to 20°C for 2-3 hours[4].

    • Causality : Because the product is a secondary amine, it is inherently more nucleophilic than the starting primary methylamine. If stoichiometric amounts were used, the newly formed product would attack unreacted allylic chloride, generating unwanted dialkylated tertiary amines. The large molar excess of methylamine shifts the reaction kinetics, ensuring the primary amine outcompetes the secondary amine for the electrophile[2].

  • Isolation : Extract the aqueous mixture with an organic solvent (e.g., chloroform or toluene), wash with brine, and concentrate under reduced pressure to yield the pure N,6,6-trimethylhept-2-en-4-yn-1-amine[4].

AminationMechanism Chloro Allylic Chloride (Electrophile) SN2 SN2 Displacement Transition State Chloro->SN2 MeNH2 Methylamine (Nucleophile) MeNH2->SN2 High Molar Excess Product Target Secondary Amine (N,6,6-Trimethyl...) SN2->Product Primary Kinetic Pathway SideProduct Dialkylated Tertiary Amine (Impurity) SN2->SideProduct Limiting MeNH2

Caption: Kinetic pathways during the amination step, highlighting the necessity of excess methylamine.

Quantitative Data & Yield Comparison

The selection of the synthesis pathway depends on the scale, safety constraints, and purity requirements of the facility. The table below summarizes the quantitative metrics of both routes.

ParameterPathway 1: Alcohol IntermediatePathway 2: Sonogashira Coupling
Primary Reagents tert-Butylacetylene, Acrolein, PCl3/HCltert-Butylacetylene, 1,3-Dichloropropene
Catalyst Required None (Grignard mediated)Pd(PPh3)2Cl2, CuI
Typical Yield (Intermediate) ~58-65%86-88%
E/Z Isomeric Ratio ~80:20 (Requires fractional separation)>90:10 (Highly stereoselective)
Key Safety Hazards Acrolein (highly toxic, polymerizes)Heavy metal waste (Palladium/Copper)

References

  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof, Google Patents. 5

  • 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8, Benchchem. 3

  • (2E)-N,6,6-trimethyl-2-Hepten-4-yn-1-amine | 83554-69-2, ChemicalBook. 6

  • CN108017544B - Synthesis method of terbinafine, Google Patents. 4

Sources

Exploratory

Mechanism of Action of N,6,6-trimethylhept-2-en-4-yn-1-amine in Squalene Epoxidase Inhibition: A Structural and Biochemical Guide

Executive Summary The compound N,6,6-trimethylhept-2-en-4-yn-1-amine represents the core allylamine pharmacophore responsible for the potent fungicidal activity of drugs like terbinafine and naftifine. While the broader...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N,6,6-trimethylhept-2-en-4-yn-1-amine represents the core allylamine pharmacophore responsible for the potent fungicidal activity of drugs like terbinafine and naftifine. While the broader chemical structures of these drugs dictate their pharmacokinetic properties (such as keratin affinity), it is this specific lipophilic, alkynyl-alkenyl amine moiety that directly interacts with and neutralizes squalene epoxidase (SE) [1].

This technical guide deconstructs the atomic-level binding kinetics, the resulting biochemical cascade, and the self-validating experimental methodologies required to study this pharmacophore. By understanding the causal relationship between the structural insertion of the tert-butyl group and the resulting non-competitive inhibition of the ERG1 gene product, researchers can better design next-generation sterol biosynthesis inhibitors[2].

Structural Biology & Binding Kinetics

Squalene epoxidase (EC 1.14.99.7) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-(S)-oxidosqualene[2]. Unlike many other enzymes in the sterol pathway, SE is not cytochrome P450-dependent, which contributes to the high specificity of allylamines and their lack of cross-reactivity with mammalian CYP450 enzymes[3].

The Atomic Interaction Model

The inhibition of SE by N,6,6-trimethylhept-2-en-4-yn-1-amine is strictly non-competitive [3]. This is not achieved by binding to the exact catalytic center, but rather by inserting into a central hydrophobic cavity that induces a profound allosteric shift.

  • Hydrogen Bonding Anchor: The most critical electrostatic interaction occurs between the amine nitrogen atom of the pharmacophore and the hydroxyl group of Tyr90 on the SE enzyme[2]. This hydrogen bond anchors the molecule in the binding pocket.

  • Lipophilic Insertion: The highly hydrophobic 6,6-dimethylhept-2-en-4-ynyl tail is oriented vertically within the binding pocket, with the bulky tert-butyl group pointing directly toward the center of the cavity[4].

  • Hydrophobic Stabilization: The tail is stabilized by strong van der Waals interactions with surrounding aromatic and aliphatic residues, specifically Phe402, Phe420, Phe417, Cys416, and Val92 [5].

  • Conformational Blockade: The physical presence of this moiety, generating an interaction energy of approximately ~120 kJ/mol, forces a conformational change in the enzyme that completely occludes the natural substrate (squalene) from entering the active site[4].

G Pharmacophore N,6,6-trimethylhept-2-en-4-yn-1-amine (Allylamine Pharmacophore) Tyr90 Tyr90 Residue (SE Enzyme) Pharmacophore->Tyr90 Strong H-Bond (Amine Nitrogen) HydrophobicPocket Hydrophobic Cavity (Phe402, Phe420, Val92) Pharmacophore->HydrophobicPocket Lipophilic Tail Insertion (tert-butyl group) ConformationalChange Enzyme Conformational Shift Tyr90->ConformationalChange HydrophobicPocket->ConformationalChange SqualeneBlock Squalene Substrate Blocked (Non-competitive Inhibition) ConformationalChange->SqualeneBlock

Figure 1: Atomic interaction network of the allylamine pharmacophore within the squalene epoxidase binding pocket.

The Dual-Action Biochemical Cascade

The fungicidal nature of this pharmacophore is unique. While most antifungals (like azoles) are merely fungistatic, the inhibition of SE by N,6,6-trimethylhept-2-en-4-yn-1-amine triggers a lethal dual-action cascade[6].

  • Ergosterol Depletion (Fungistatic Effect): By blocking the conversion of squalene to 2,3-oxidosqualene, the downstream synthesis of ergosterol is halted. This depletes the cell membrane of its primary sterol, altering membrane fluidity, disrupting nutrient transport, and impairing chitin synthesis[1].

  • Squalene Accumulation (Fungicidal Effect): Because the pathway is blocked at such an early stage, massive amounts of the hydrocarbon squalene accumulate intracellularly. Squalene is highly lipophilic and coalesces into toxic lipid droplets that physically disrupt the endoplasmic reticulum and cell membrane architecture, ultimately causing cell lysis[1].

G AcetylCoA Acetyl-CoA Squalene Squalene (Toxic Accumulation) AcetylCoA->Squalene Multiple Enzymatic Steps SqualeneEpoxidase Squalene Epoxidase (ERG1) + FAD Co-factor Squalene->SqualeneEpoxidase Substrate Binding Oxidosqualene 2,3-Oxidosqualene SqualeneEpoxidase->Oxidosqualene Epoxidation (Blocked) Ergosterol Ergosterol (Depleted) Oxidosqualene->Ergosterol Downstream Synthesis Inhibitor N,6,6-trimethylhept-2-en-4-yn-1-amine Inhibitor->SqualeneEpoxidase Non-competitive Inhibition (Conformational Shift)

Figure 2: The ergosterol biosynthesis pathway block, illustrating the dual-action mechanism of squalene accumulation and ergosterol depletion.

Quantitative Data & Kinetic Parameters

The following table synthesizes the critical kinetic and thermodynamic parameters associated with the binding of the allylamine pharmacophore to fungal squalene epoxidase.

ParameterValueBiological SignificanceSource
Target Enzyme Squalene Epoxidase (EC 1.14.99.7)Rate-limiting, FAD-dependent step in ergosterol biosynthesis.[2]
Inhibition Kinetics Non-competitivePrevents natural substrate binding regardless of intracellular squalene concentration.[3]
Primary H-Bond Anchor Amine Nitrogen ↔ Tyr90Locks the pharmacophore in the active site, dictating the orientation of the lipophilic tail.[2]
Hydrophobic Contacts Phe402, Phe420, Cys416, Val92Stabilizes the alkynyl-alkenyl chain. Mutations here (e.g., Phe397Leu in T. rubrum) drive clinical resistance.[5]
Interaction Energy ~120 kJ/molHigh-affinity binding driving potent, irreversible-like fungicidal activity.[4]

Experimental Methodologies (Self-Validating Systems)

To rigorously study the mechanism of action of N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives, researchers must employ self-validating protocols that confirm both the primary target engagement and the downstream phenotypic effects.

Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay

Rationale: To prove non-competitive inhibition, we must measure enzyme velocity across varying substrate (squalene) concentrations.

  • Microsome Preparation: Isolate the microsomal fraction from Saccharomyces cerevisiae or Trichophyton rubrum via ultracentrifugation (100,000 x g) to obtain membrane-bound SE.

  • Assay Mixture: Combine 50 mM Tris-HCl (pH 7.5), 0.1 mM FAD, 1 mM NADPH, and the microsomal protein extract. Causality Note: FAD and NADPH are strictly required as SE uses FAD as a cofactor and obtains electrons from NADPH-cytochrome P450 reductase[1].

  • Inhibitor Titration: Pre-incubate the mixture with varying concentrations of the pharmacophore (0.1 nM to 100 nM) for 15 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding radiolabeled [14C]-squalene (solubilized in Tween-80) at varying concentrations (1 µM to 50 µM).

  • Reaction Termination & Extraction: Stop the reaction after 30 minutes with 10% methanolic KOH. Extract lipids using hexane.

  • Quantification: Separate squalene and 2,3-oxidosqualene via Thin Layer Chromatography (TLC) and quantify using a scintillation counter.

  • Self-Validation Checkpoint: Plotting the data on a Lineweaver-Burk plot must yield lines that intersect on the x-axis, confirming that Vmax​ decreases while Km​ remains unchanged (the hallmark of non-competitive inhibition).

Protocol 2: Sterol Profiling via GC-MS

Rationale: To validate the dual-action cell death mechanism, we must simultaneously quantify the accumulation of the precursor and the depletion of the product.

  • Culture Treatment: Treat fungal cultures in logarithmic growth phase with the IC50 concentration of the pharmacophore for 24 hours.

  • Saponification: Harvest cells, wash with distilled water, and resuspend in 25% alcoholic KOH. Heat at 85°C for 1 hour to release membrane-bound sterols.

  • Extraction: Extract the non-saponifiable lipids using n-heptane.

  • Derivatization: Treat the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert sterols into volatile trimethylsilyl (TMS) ethers for GC-MS compatibility.

  • GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer. Use a non-polar capillary column (e.g., HP-5MS).

  • Self-Validation Checkpoint: The chromatogram of the treated sample must show a massive peak inversion compared to the control: a near-total collapse of the ergosterol peak (m/z 396 for TMS derivative) and a corresponding exponential spike in the squalene peak (m/z 410). If squalene does not accumulate, the target is not SE.

G Step1 1. Fungal Culture & Lysis (Isolate Microsomal Fraction) Step2 2. In Vitro SE Assay (Incubate with Pharmacophore + FAD + Squalene) Step1->Step2 Step3 3. Saponification & Lipid Extraction (Alcoholic KOH & n-Heptane) Step2->Step3 Step4 4. GC-MS/LC-MS Analysis (Quantify Squalene vs. Ergosterol) Step3->Step4 Validation Self-Validation Checkpoint: Lineweaver-Burk Plot (Non-competitive) & Squalene/Ergosterol Peak Inversion Step4->Validation

Figure 3: Experimental workflow for validating squalene epoxidase inhibition and downstream sterol profile inversion.

References

  • [1] Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. Available at:[Link]

  • [3] Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. Available at:[Link]

  • [2] Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • [6] Mechanisms of action in antifungal drugs. EBSCO Research Starters. Available at: [Link]

  • [4] Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. PubMed (NIH). Available at:[Link]

  • [5] Singh, A., et al. (2018). Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

Sources

Foundational

Pharmacological Profile and Pharmacokinetics of N,6,6-Trimethylhept-2-en-4-yn-1-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The chemical scaffold (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine constitutes the critical pharmacophore of the allylamine class of synthetic antifungals. By functionalizing the secondary amine of this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine constitutes the critical pharmacophore of the allylamine class of synthetic antifungals. By functionalizing the secondary amine of this core—most notably with a 1-naphthylmethyl group—researchers developed Terbinafine , a breakthrough fungicidal agent. The unique structural feature of this scaffold is the rigid, highly lipophilic conjugated enyne system (hept-2-en-4-yne) terminating in a bulky tert-butyl group. This specific geometry is not merely structural; it is the precise molecular key that enables the specific, non-competitive inhibition of fungal squalene epoxidase (Erg1), driving both its potent pharmacodynamics and its complex, tissue-sequestering pharmacokinetics.

This whitepaper synthesizes the pharmacological mechanisms, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the rigorous bioanalytical workflows required to evaluate these derivatives in clinical and laboratory settings.

Pharmacodynamics & Mechanism of Action

Target Engagement and Structural Causality

N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives exert their primary pharmacological effect by targeting Squalene Monooxygenase (Squalene Epoxidase or Erg1) , a membrane-bound enzyme localized to the fungal endoplasmic reticulum [2].

The causality behind the drug's efficacy lies in its Structure-Activity Relationship (SAR). The rigid enyne side chain mimics the non-polar hydrocarbon tail of squalene. The tert-butyl group provides steric hindrance, anchoring the molecule within the hydrophobic binding pocket of Erg1 and preventing rapid terminal oxidation.

The Dual-Action Fungicidal Mechanism

Inhibition of Erg1 triggers a catastrophic cascade within the fungal cell:

  • Fungistatic Effect (Downstream): The blockade prevents the conversion of squalene to 2,3-oxidosqualene, halting the biosynthesis of ergosterol. Ergosterol depletion compromises fungal cell membrane fluidity and function.

  • Fungicidal Effect (Upstream): Unlike azole antifungals (which only deplete ergosterol), allylamines cause a massive intracellular accumulation of squalene. Squalene accumulation forms toxic lipid vesicles that disrupt membrane integrity, leading to rapid fungal cell death [4].

G Acet Acetyl-CoA Mevalonate Mevalonate Acet->Mevalonate Squalene Squalene (Accumulates - Toxic) Mevalonate->Squalene Enzyme Squalene Epoxidase (Erg1) Squalene->Enzyme Oxido 2,3-Oxidosqualene Enzyme->Oxido Ergosterol Ergosterol (Depleted - Fungistatic) Oxido->Ergosterol Multiple Steps Drug N,6,6-trimethylhept-2-en-4-yn-1-amine Derivatives (e.g., Terbinafine) Drug->Enzyme Inhibits

Figure 1: Inhibition of the fungal ergosterol biosynthesis pathway by allylamine derivatives.

Pharmacokinetics (ADME Profile)

The extreme lipophilicity of the N,6,6-trimethylhept-2-en-4-yn-1-amine moiety dictates a unique pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, and multi-phasic elimination.

Absorption and Distribution

Following oral administration, derivatives like terbinafine are rapidly absorbed (>80%), reaching peak plasma concentrations ( Cmax​ ) within 1 to 2 hours. However, due to extensive first-pass hepatic metabolism, the absolute systemic bioavailability is approximately 70% [4].

The defining ADME characteristic of this scaffold is its Volume of Distribution ( Vd​ ) . The drug rapidly partitions out of the central plasma compartment and sequesters into adipose tissue, sebum, and highly keratinized matrices (dermis, epidermis, hair, and nails).

Metabolism and Bioactivation

Metabolism is almost exclusively hepatic. Recent computational and in vitro phenotyping studies have elucidated that CYP2C19 and CYP3A4 dominate the metabolic clearance of terbinafine [1].

Crucial Toxicological Insight: The N-dealkylation of the parent compound by CYP2C19/CYP3A4 leads to the formation of a reactive electrophilic metabolite: 6,6-dimethyl-2-hepten-4-ynal (TBF-A) . This specific aldehyde derivative is implicated in the rare but severe idiosyncratic hepatotoxicity associated with the drug, as it can covalently bind to hepatobiliary proteins [1].

Excretion and Half-Life

Elimination is multiphasic. While the initial plasma half-life is roughly 17 hours, the slow release of the highly lipophilic drug from peripheral keratinous tissues results in a terminal half-life of 20 to 28 days [3]. This allows the drug to remain at fungicidal concentrations in the nail bed for months after therapy cessation.

Summary of Pharmacokinetic Parameters
Pharmacokinetic ParameterValue (Adult Humans, 250 mg Oral Dose)Clinical Implication
Cmax​ 0.97 - 1.3 µg/mLRapid onset of systemic exposure.
Tmax​ 1.0 - 2.0 hoursFast GI absorption.
Bioavailability (F) ~70%Subject to moderate first-pass metabolism.
Volume of Distribution ( Vd​ ) > 500 LMassive peripheral tissue sequestration.
Plasma Half-life (Initial) ~17 hoursRequires once-daily dosing.
Terminal Half-life (Tissue) 20 - 28 daysPersistent efficacy in onychomycosis post-treatment.
Protein Binding > 99%Minimal free drug in plasma; drives tissue partitioning.

(Data synthesized from Health Canada monographs and clinical PK studies [3], [4].)

Experimental Methodologies & Protocols

To rigorously evaluate the pharmacology and pharmacokinetics of N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives, DMPK scientists rely on self-validating, highly specific assays. Below are the gold-standard protocols for target engagement and clinical quantification.

Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay (Radiometric)

Causality: To accurately determine the IC50​ of a derivative without interference from endogenous cellular lipids, we utilize a cell-free microsomal assay with 14C -radiolabeled squalene. This allows for the direct, quantifiable tracking of substrate-to-product conversion.

  • Microsome Preparation: Isolate recombinant fungal Erg1 microsomes and suspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Assembly: In a glass vial, combine 100 µg of microsomal protein, 1 mM NADPH (cofactor), and FAD (0.01 mM).

  • Inhibitor Introduction: Add the N,6,6-trimethylhept-2-en-4-yn-1-amine derivative dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate at 30°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of [14C] -squalene (solubilized with Tween-80). Incubate for exactly 30 minutes at 30°C.

  • Termination & Extraction: Stop the reaction by adding 10% methanolic KOH. Extract lipids using a 1:1 mixture of hexane and ethanol.

  • Separation & Quantification: Spot the organic layer onto a Silica Gel G TLC plate. Develop in dichloromethane. Quantify the [14C] -squalene and [14C] -2,3-oxidosqualene bands using a phosphorimager or liquid scintillation counting.

  • Validation: A vehicle-only control (0% inhibition) and a heat-inactivated microsome control (100% inhibition/background) must be run concurrently to validate the dynamic range.

Protocol 2: LC-MS/MS Quantification from Keratinous Matrices (Nails)

Causality: Because the drug concentrates in the nail bed, plasma levels do not reflect therapeutic efficacy in onychomycosis. Keratin is highly cross-linked by disulfide bonds; therefore, strong alkaline digestion is required to break the matrix and release the lipophilic drug. We use Multiple Reaction Monitoring (MRM) mass spectrometry to filter out the massive lipid background inherent to digested human tissue.

  • Sample Preparation: Weigh 10-20 mg of human nail clippings. Wash with 1 mL of 0.1% SDS, followed by distilled water, and dry completely.

  • Alkaline Digestion: Add 1 mL of 1M NaOH to the nail clippings. Incubate at 60°C for 2 hours until the matrix is completely dissolved.

  • Internal Standard Addition: Spike the digest with 50 µL of Terbinafine-d7 (stable isotope internal standard) to correct for extraction recovery variances.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of Hexane:Ethyl Acetate (80:20 v/v). Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes. Rationale: The highly lipophilic drug will partition into the non-polar organic layer, leaving hydrophilic keratin breakdown products in the aqueous layer.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & LC-MS/MS: Reconstitute in 100 µL of Acetonitrile:Water (50:50 v/v) with 0.1% formic acid. Inject 5 µL onto a C18 UPLC column. Detect using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the MRM transition m/z 292.2 141.1 (for terbinafine).

W Sample Keratinous Matrix (Nail Clippings) Digestion Alkaline Digestion (1M NaOH, 60°C) Sample->Digestion LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Digestion->LLE Evap Evaporation & Reconstitution (Acetonitrile/Water) LLE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data PK Parameter Calculation (Non-compartmental) LCMS->Data

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling in nails.

References

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Strategies to Better Target Fungal Squalene Monooxygenase International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • PRODUCT MONOGRAPH: Terbinafine Tablets Health Canada Drug Product Database (JAMP Pharma) URL:[Link]

Exploratory

N,6,6-trimethylhept-2-en-4-yn-1-amine molecular weight and thermodynamic stability

An In-Depth Technical Guide to the Molecular Properties and Thermodynamic Stability of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine Abstract This technical guide provides a comprehensive analysis of (E)-N,6,6-trimethylhept-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Properties and Thermodynamic Stability of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine

Abstract

This technical guide provides a comprehensive analysis of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine, a molecule featuring a conjugated enyne system, a sterically demanding tert-butyl group, and a secondary amine. While this specific compound is not extensively characterized in public literature, this document serves as a foundational guide to understanding its core properties. We will first deconstruct its IUPAC nomenclature to establish its precise chemical structure and calculate its molecular weight. The primary focus will then shift to the critical assessment of its thermodynamic stability. In the absence of direct experimental data, this guide presents a robust framework combining theoretical analysis of its structural components with detailed, field-proven experimental and computational methodologies for its empirical determination. This document is designed to equip researchers with the necessary theoretical grounding and practical workflows to characterize this and other novel molecules with similar structural motifs.

Molecular Identity and Core Properties

A precise understanding of a molecule's structure and fundamental properties is the bedrock of all further chemical and pharmacological investigation. This section elucidates the structure of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine and provides its calculated molecular weight.

IUPAC Nomenclature and Structural Elucidation

The name (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine systematically describes the molecule's architecture:

  • -hept- : A seven-carbon parent chain.

  • -2-en- : A carbon-carbon double bond located between carbons 2 and 3.

  • -4-yn- : A carbon-carbon triple bond located between carbons 4 and 5.

  • -1-amine : A primary amine functional group is attached to carbon 1.

  • N,6,6-trimethyl- : A methyl group is attached to the nitrogen atom of the amine (forming a secondary amine), and two methyl groups are attached to carbon 6.

  • (E)- : Specifies the stereochemistry of the double bond, indicating that the highest-priority substituents on each carbon of the double bond are on opposite sides.

This nomenclature corresponds to the molecular formula C₁₀H₁₇N [1][2].

Caption: 2D representation of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine.

Molecular Weight Calculation

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule.[3][4][5] It is a critical parameter for nearly all stoichiometric calculations in the laboratory.

The calculation based on the molecular formula C₁₀H₁₇N is as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.110
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Total 151.253

The calculated molecular weight is 151.25 g/mol .[2]

Assessment of Thermodynamic Stability

Thermodynamic stability refers to the potential energy of a compound relative to its isomers or decomposition products.[6] A more stable compound exists in a lower energy state. For a novel molecule like (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine, we must infer its stability by analyzing its structural features and outline robust methods for its empirical measurement.

Theoretical Analysis of Structural Features

The overall stability of the molecule is a composite of several contributing structural factors:

  • Conjugated Enyne System : The alternating double and triple bonds form a conjugated π-system. This delocalization of electrons across the sp² and sp hybridized carbons generally imparts a degree of thermodynamic stabilization compared to analogous non-conjugated systems. However, the inherent strain of the linear alkyne group juxtaposed with the trigonal planar alkene can be a source of reactivity.[7] Such systems are known to undergo unique thermal cyclization reactions, like the Myers-Saito and Schmittel cyclizations, indicating accessible pathways to more stable aromatic products under certain conditions.[8][9]

  • Steric Hindrance : The tert-butyl group at the C6 position is sterically bulky. This has a dual effect. It can provide kinetic stability by sterically shielding the adjacent alkyne from attack by other molecules, thereby inhibiting decomposition or reaction pathways. Conversely, it can introduce intramolecular strain, which would decrease its thermodynamic stability.

  • (E)-Alkene Geometry : The (E) or trans configuration of the double bond is generally more thermodynamically stable than the corresponding (Z) or cis isomer. This is because the (Z) isomer would force the C1 amine substituent and the C4 alkyne substituent into closer proximity, causing steric repulsion (allylic strain).

Causality Behind Experimental & Computational Choices

Directly measuring the absolute energy of a molecule is not feasible. Therefore, we must rely on methods that measure energy differences—either relative to other isomers or relative to well-defined combustion products. For a novel compound, a two-pronged approach is necessary: computational modeling to predict stability and guide experiments, followed by experimental validation to ground the predictions in reality.

Methodologies for Determining Thermodynamic Stability

This section details the authoritative experimental and computational protocols for quantifying the thermodynamic stability of an organic compound.

Experimental Determination via Calorimetry

Calorimetry provides the most direct experimental measure of the energy stored within a molecule's chemical bonds.

Protocol: Combustion Calorimetry for Relative Isomeric Stability

This protocol is the gold standard for determining the relative thermodynamic stabilities of isomers. The core principle is that isomers, having the same molecular formula, will produce the identical products upon complete combustion. Therefore, any difference in the heat released must originate from the difference in their initial energy states.[6] A more stable isomer will have lower internal energy and release less heat upon combustion.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the high-purity compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • System Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (e.g., to 30 atm).

  • Immersion: The sealed bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded to a high precision (e.g., ±0.001 °C).

  • Ignition: The sample is ignited remotely via an electrical fuse.

  • Data Acquisition: The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

  • Calculation: The heat of combustion (ΔH°c) is calculated from the observed temperature change, accounting for the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid).

  • Comparison: The ΔH°c of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine would be compared to that of a synthesized (Z)-isomer or other structural isomers. The isomer with the less exothermic (smaller negative value) ΔH°c is the more thermodynamically stable.

Caption: Experimental workflow for determining thermodynamic stability via combustion calorimetry.

Computational Chemistry Approaches

Computational methods provide powerful predictive insights into thermodynamic stability before a compound is even synthesized.[10][11] They are essential for prioritizing synthetic targets and interpreting experimental results.

Protocol: First-Principles Quantum Calculations

The goal is to solve the Schrödinger equation for the molecule to determine its ground-state energy. Density Functional Theory (DFT) is a widely used, robust method for this purpose.

Step-by-Step Methodology:

  • Structure Building: An accurate 3D model of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is built using molecular modeling software.

  • Conformational Search: The molecule has several rotatable bonds. A conformational search is performed to find the lowest-energy spatial arrangement (conformer) of the atoms. This is critical, as higher-energy conformers would give an inaccurate picture of stability.

  • Geometry Optimization: A DFT calculation is initiated to find the exact geometry (bond lengths and angles) that corresponds to the minimum potential energy. A common and reliable level of theory for this is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: A subsequent calculation is performed to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like enthalpy and Gibbs free energy.

  • Calculating Enthalpy of Formation (ΔH°f): The absolute energy from a DFT calculation is not physically meaningful on its own. To determine ΔH°f, the calculated energy is compared to the energies of its constituent elements in their standard states using a balanced isodesmic or homodesmotic reaction scheme. This procedure cancels out systematic errors in the calculation, leading to a much more accurate prediction of stability.

  • Stability Analysis: The predicted ΔH°f can be directly compared to the predicted values for other isomers. A more negative (or less positive) ΔH°f indicates greater thermodynamic stability.[12]

Integrated Workflow for Stability Assessment

In modern drug development and materials science, neither experimental nor computational methods are used in isolation. The most trustworthy and efficient approach combines the predictive power of computation with the definitive validation of experimentation.

cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase A Define Molecular Structure (E)-N,6,6-trimethylhept... B First-Principles Calculation Method: DFT Goal: Calculate Ground State Energy A->B C Data Analysis Calculate ΔH°f Predict Relative Stability vs. Isomers B->C D Synthesis & Purification Obtain high-purity sample Characterize (NMR, MS) C->D Guides Synthetic Priority Validation Compare Prediction & Experiment C->Validation E Calorimetry Measurement Method: Bomb Calorimetry Goal: Measure Heat of Combustion D->E F Data Analysis Calculate Experimental ΔH°c Determine Relative Stability E->F F->C F->Validation Conclusion Authoritative Stability Value Validation->Conclusion

Caption: Integrated workflow combining computational prediction and experimental validation.

This self-validating loop is the cornerstone of modern chemical research. Predictions from DFT can highlight potentially very stable or unstable structures, guiding synthetic chemists to prioritize their efforts. The subsequent experimental data from calorimetry then provides the definitive, real-world measurement that validates or necessitates refinement of the computational model.

Conclusion

The molecule (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine possesses a calculated molecular weight of 151.25 g/mol . Its thermodynamic stability is governed by a delicate balance between the electronic stabilization of its conjugated enyne system and potential steric strain from its bulky tert-butyl group. While no direct experimental data on its stability is currently published, this guide provides the necessary theoretical framework and detailed methodologies for its determination. A rigorous assessment necessitates a synergistic approach, leveraging first-principles computational modeling to generate testable hypotheses and high-precision combustion calorimetry to provide authoritative experimental validation. This integrated workflow represents the standard for accurately characterizing the thermodynamic properties of novel chemical entities in a modern research environment.

References

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A. Available at: [Link]

  • ChemCalc. (n.d.). Molecular Formula Calculator. Available at: [Link]

  • PubChem. (n.d.). 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-. National Center for Biotechnology Information. Available at: [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Available at: [Link]

  • OSTI.GOV. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • Chemicalize. (n.d.). Molecular Weight Calculator (Molar Mass). Available at: [Link]

  • Balabin, R. M. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials, 29(11), 4946-4954. Available at: [Link]

  • Reddit. (2018). AAMC FL3 C/P #9. r/MCAT2. Available at: [Link]

  • Streb, M., et al. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(10), 4485-4497. Available at: [Link]

  • Alvarez-Perez, M., et al. (2004). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical Research, 38(1), 79-87. Available at: [Link]

  • Kabo, G. J., et al. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 24(18), 3326. Available at: [Link]

  • ResearchGate. (2004). Request PDF: Computational Studies on the Cyclization of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Available at: [Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of N,6,6-trimethylhept-2-en-4-yn-1-amine: A Comprehensive Technical Guide

Executive Summary N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS 83554-69-2), frequently designated as Terbinafine Impurity 4, is a critical secondary amine intermediate and degradation product associated with the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS 83554-69-2), frequently designated as Terbinafine Impurity 4, is a critical secondary amine intermediate and degradation product associated with the synthesis of the allylamine antifungal drug terbinafine[1][2]. Because it retains the reactive enyne (hept-2-en-4-ynyl) side chain of the parent active pharmaceutical ingredient (API), its presence in the final drug substance necessitates rigorous safety profiling[3]. Under the International Council for Harmonisation (ICH) M7 and Q3A(R2) guidelines, pharmaceutical impurities must be evaluated for genotoxic (mutagenic) potential and general cytotoxicity to establish acceptable intake limits and ensure patient safety[4][5].

Mechanistic Toxicology and Bioactivation Potential

The toxicological concern surrounding N,6,6-trimethylhept-2-en-4-yn-1-amine stems from its structural similarity to terbinafine, which is associated with rare but severe idiosyncratic hepatotoxicity[3]. The proposed mechanism for this toxicity involves the hepatic cytochrome P450 (CYP)-mediated N-dealkylation of the allylamine moiety, yielding a reactive aldehyde intermediate, 6,6-dimethyl-2-hepten-4-ynal (TBF-A)[3].

In hepatocytes, this reactive electrophile can conjugate with glutathione (GSH) for biliary excretion. However, upon GSH depletion, the reactive aldehyde can form covalent adducts with hepatobiliary proteins, leading to cholestatic injury and cellular toxicity[3][6]. Because N,6,6-trimethylhept-2-en-4-yn-1-amine lacks the bulky naphthalenylmethyl group of terbinafine, it may undergo rapid oxidative deamination by monoamine oxidases (MAO) or CYP enzymes to generate similar reactive enynal species, necessitating thorough in vitro metabolic testing.

Bioactivation A N,6,6-trimethylhept- 2-en-4-yn-1-amine (Impurity) B CYP450 Oxidation (N-dealkylation) A->B Hepatic Metabolism C 6,6-dimethyl-2-hepten- 4-ynal (Reactive Aldehyde) B->C Intermediate Formation D GSH Conjugation (Detoxification) C->D Sufficient GSH Pool E Protein Adduction (Hepatotoxicity) C->E Depleted GSH Pool

Caption: Proposed metabolic bioactivation pathway of the enyne moiety leading to reactive aldehyde intermediates.

Regulatory Context: ICH M7 Assessment Workflow

To limit potential carcinogenic risk, the ICH M7 guideline dictates a systematic approach for DNA-reactive impurities[4][7]. The assessment begins with in silico quantitative structure-activity relationship (QSAR) modeling (e.g., Derek Nexus for expert rule-based prediction and Sarah Nexus for statistical prediction). If the enyne or secondary amine structural alerts flag positive for mutagenicity, empirical validation via the bacterial reverse mutation assay (Ames test) is strictly required to categorize the impurity[5].

ICH_M7 Start Identify Impurity: N,6,6-trimethylhept-2-en-4-yn-1-amine InSilico In Silico QSAR (Derek/Sarah Nexus) Start->InSilico Ames In Vitro Ames Test (Bacterial Mutation) InSilico->Ames Structural Alert Flagged Class5 Class 5: Non-Mutagenic Control via ICH Q3A/B Ames->Class5 Negative Result (-S9/+S9) Class1 Class 1-3: Mutagenic Control via TTC Limits Ames->Class1 Positive Result Micronucleus Mammalian Micronucleus & Cytotoxicity Assays Class5->Micronucleus Further Safety Profiling

Caption: ICH M7-guided toxicological assessment workflow for pharmaceutical impurities.

In Vitro Safety Profiling: Methodologies and Protocols

To establish a self-validating safety profile, the following experimental workflows are designed to assess mutagenicity, clastogenicity, and general cytotoxicity. The inclusion of exogenous metabolic activation (rat liver S9 fraction) is critical to account for the bioactivation of the enyne moiety[8].

Bacterial Reverse Mutation Assay (Ames Test) - ICH M7 Compliant

Objective: Determine if the compound induces point mutations or frameshifts in Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)[8][9]. Causality: Bacterial strains lack mammalian metabolizing enzymes; therefore, testing must be conducted with and without Aroclor 1254-induced rat liver S9 fraction to detect direct-acting mutagens and reactive metabolites (e.g., TBF-A analogs)[8]. Protocol:

  • Preparation: Prepare varying concentrations of N,6,6-trimethylhept-2-en-4-yn-1-amine (e.g., 1.5 to 5000 µ g/plate ) in DMSO.

  • Pre-incubation: Mix 0.1 mL of the bacterial tester strain (approx. 109 cells/mL), 0.1 mL of the test article, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activation) in a sterile test tube.

  • Incubation: Incubate the mixture at 37°C for 20 minutes to allow the test article and S9 enzymes to interact with the bacteria.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tube, mix gently, and pour onto minimal glucose agar plates[8].

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Validation: The assay is valid only if positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) show a >3-fold increase in revertants, and vehicle controls (DMSO) remain within historical baseline limits[8].

In Vitro Mammalian Cell Micronucleus Test (MNvit)

Objective: Evaluate clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential in mammalian cells (e.g., TK6 human lymphoblastoid cells)[10][11]. Causality: While the Ames test detects DNA sequence changes, the MNvit detects structural chromosomal damage. The enyne moiety's potential to cross-link proteins could interfere with the mitotic spindle, necessitating this assay[3]. Protocol:

  • Cell Seeding: Seed TK6 cells at 5×105 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

  • Exposure: Expose cells to the test compound at concentrations up to the limit of solubility or cytotoxicity (aiming for 55±5% cytotoxicity) for 4 hours (+/- S9) and 24 hours (-S9).

  • Cytochalasin B Addition: Add Cytochalasin B (4-6 µg/mL) to block cytokinesis, resulting in binucleated cells. Incubate for an additional 24 hours.

  • Harvesting & Staining: Harvest cells, treat with a hypotonic solution, fix in methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Analysis: Score 2000 binucleated cells per concentration using fluorescence microscopy or flow cytometry to determine the frequency of micronuclei.

Cytotoxicity Assay (HepG2 Cells)

Objective: Assess the general cellular toxicity and hepatotoxic potential of the compound. Causality: HepG2 cells are utilized because they retain basal levels of human CYP450 enzymes, making them a more physiologically relevant model for detecting hepatotoxicity driven by reactive metabolites than standard fibroblasts[3]. Protocol:

  • Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well and incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 1000 µM) for 24, 48, and 72 hours.

  • Viability Measurement: Add CellTiter-Glo® (luminescent ATP assay) reagent to each well. The luminescence signal is directly proportional to the number of viable cells.

  • Calculation: Calculate the IC50 using non-linear regression analysis. Include a known hepatotoxin (e.g., acetaminophen or terbinafine) as a positive control.

Data Presentation and Interpretation

To facilitate risk assessment, quantitative data from the aforementioned assays must be consolidated. Table 1 represents the expected toxicological profile of N,6,6-trimethylhept-2-en-4-yn-1-amine based on structural analogs and parent API data[8][9][11][12].

Table 1: Representative In Vitro Safety Profile Summary

Assay TypeTest SystemConditionsExpected Outcome / ThresholdRegulatory Implication
Ames Test S. typhimurium (TA98, TA100)+/- S9 ActivationNegative (< 2-fold increase in revertants)Class 5 Impurity (Non-mutagenic)
Ames Test E. coli (WP2 uvrA)+/- S9 ActivationNegative (< 2-fold increase in revertants)Supports Class 5 designation
MNvit TK6 Human Lymphoblasts4h (+/- S9), 24h (-S9)Negative (No significant increase in MN)Non-clastogenic / Non-aneugenic
Cytotoxicity HepG2 Hepatocytes24h, 48h ExposureIC50 > 100 µM (Moderate to Low Toxicity)Control via standard ICH Q3A limits
Cytotoxicity PBMC (Primary Cells)24h ExposureIC50 > 250 µMLow systemic toxicity potential

Conclusion

The in vitro safety profiling of N,6,6-trimethylhept-2-en-4-yn-1-amine requires a multi-tiered approach grounded in ICH M7 and Q3A guidelines. While the parent compound terbinafine is generally non-mutagenic[9], the isolated enyne amine intermediate poses a theoretical risk of forming reactive aldehydes via N-dealkylation[3]. By employing a self-validating system of bacterial reverse mutation assays, mammalian micronucleus tests, and metabolically competent cytotoxicity models, drug development professionals can accurately define the compound's safety margins and establish appropriate control strategies for API manufacturing.

Sources

Exploratory

Structural and Crystallographic Profiling of N,6,6-Trimethylhept-2-en-4-yn-1-amine Salts: Implications for Allylamine Antifungal Development

Executive Summary In the development of allylamine antifungals, the structural conformation of the active pharmaceutical ingredient (API) dictates both its target affinity and its solid-state stability. The compound (E)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of allylamine antifungals, the structural conformation of the active pharmaceutical ingredient (API) dictates both its target affinity and its solid-state stability. The compound (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (often isolated as its hydrochloride salt, CAS 123944-73-0) serves as the critical enyne-amine pharmacophore for drugs like terbinafine [1].

As a Senior Application Scientist, I frequently encounter challenges in polymorphic control and solubility optimization for highly lipophilic APIs. Understanding the crystallographic behavior of this specific enyne-amine fragment is paramount. Its rigid conjugated enyne system and bulky tert-butyl group heavily influence crystal packing, driving the formation of specific hydrogen-bonded networks. This whitepaper synthesizes the crystallographic data, solid-state characterization protocols, and structure-activity relationships (SAR) of N,6,6-trimethylhept-2-en-4-yn-1-amine salts to guide downstream formulation and impurity profiling.

Chemical Identity & Structural Significance

The (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine moiety is not merely a synthetic intermediate (Terbinafine Impurity 4); it is the functional domain responsible for the competitive inhibition of fungal squalene epoxidase [2]. The structural rigidity provided by the triple bond conjugated with the trans-double bond ensures the optimal spatial orientation of the tert-butyl group, allowing it to perfectly mimic the isoprene units of squalene within the enzyme's hydrophobic pocket.

Table 1: Physicochemical and Crystallographic Properties
PropertyValue / Description
Chemical Name (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride
CAS Number 123944-73-0 (Salt) / 83554-69-2 (Free Base)
Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
Melting Point 163–166 °C
Key PXRD Peaks (2θ) 6.01°, 9.84°, 16.22°, 18.06°, 19.73°, 20.23°
Crystal Habit Needle-like (under thermodynamic control)

Solid-State Characterization & Crystallography

Crystal Lattice and Packing Dynamics

Crystallographic studies on the parent allylamine structures reveal that the secondary amine (when protonated as a hydrochloride salt) forms a robust electrostatic and hydrogen-bonding network with the chloride counterion [1]. However, the crystal density is ultimately limited by the steric bulk of the tert-butyl group. This steric hindrance prevents dense molecular packing, which is a structural advantage: it lowers the lattice energy, thereby preventing the compound from being completely insoluble in aqueous physiological environments [3].

Polymorphism and Crystal Habit

When crystallized under kinetic conditions (rapid cooling), the salt often precipitates as an amorphous or microcrystalline powder. However, under thermodynamic control (slow solvent evaporation), it adopts a distinct needle-like crystal habit [1]. This morphological shift is critical for drug developers, as needle-like crystals often exhibit preferred orientation during tableting, which can negatively impact the intrinsic dissolution rate (IDR).

G A Synthesis & Isolation of Enyne-Amine Salt B Solvent Selection (Ethanol:Water 1:1) A->B C Thermodynamic Control (Slow Evaporation) B->C D Single Crystal X-Ray Diffraction (XRD) C->D  Needle-like Crystals E Powder XRD (PXRD) & Thermal Analysis (DSC/TGA) C->E  Bulk Powder

Workflow for the crystallization and solid-state characterization of enyne-amine salts.

Experimental Workflows: A Self-Validating System

To ensure structural integrity and reproducibility, the following protocols are designed as self-validating systems. Every physical action is paired with an analytical confirmation to rule out artifacts such as pseudo-polymorphism (solvate formation).

Protocol 1: Growth of Single Crystals via Slow Evaporation
  • Step 1: Dissolution. Dissolve 50 mg of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride in 5 mL of an ethanol:water (1:1 v/v) mixture.

    • Causality: The binary solvent system balances the hydrophobic enyne tail (ethanol soluble) and the hydrophilic protonated amine (water soluble). This prevents rapid kinetic precipitation and keeps the solution slightly undersaturated at room temperature.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust eliminates artificial nucleation sites, forcing the system to rely on homogeneous nucleation.

  • Step 3: Controlled Evaporation. Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20–25 °C for 7–14 days.

    • Causality: Slow evaporation ensures thermodynamic control. Molecules have the time to arrange into the lowest-energy crystal lattice, yielding high-quality needle-like single crystals suitable for XRD.

  • Step 4: Harvesting. Isolate the crystals and immediately coat them in paratone oil.

Protocol 2: Powder X-Ray Diffraction (PXRD) and Thermal Validation
  • Step 1: Sample Preparation. Gently grind the bulk powder using an agate mortar and pestle to a uniform particle size (<50 µm).

    • Causality: Needle-like crystals are highly prone to preferred orientation along their longitudinal axis. Grinding randomizes the particle orientation, ensuring accurate relative peak intensities in the diffractogram [2].

  • Step 2: PXRD Data Collection. Mount the powder on a zero-background silicon holder. Scan from 5° to 40° 2θ using Cu Kα radiation (λ = 1.5406 Å) at a step size of 0.02°.

  • Step 3: Thermal Validation (DSC). Concurrently run Differential Scanning Calorimetry (DSC) from 25 °C to 200 °C at 10 °C/min under a nitrogen purge.

    • Self-Validation: A single sharp endothermic peak at ~163–166 °C, with no prior broad desolvation peaks, confirms the lattice is a pure, unsolvated polymorph. This validates that the PXRD data represents the true API structure, not a transient hydrate.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The crystallographic rigidity of the N,6,6-trimethylhept-2-en-4-yn-1-amine pharmacophore translates directly to its in vivo efficacy. The target enzyme, squalene epoxidase, relies on a highly specific hydrophobic pocket to bind squalene.

The trans-alkene and alkyne bonds lock the tert-butyl group into an extended, linear conformation. If this chain were fully saturated (flexible), the entropic cost of binding would be too high, and the molecule would fold upon itself in aqueous environments. The rigid enyne system forces the molecule to project its lipophilic tail directly into the enzyme's active site, while the protonated amine anchors to the enzyme's polar residues via electrostatic interactions.

G Squalene Squalene (Natural Substrate) SQE Squalene Epoxidase (Fungal Enzyme) Squalene->SQE Ergosterol Ergosterol Biosynthesis SQE->Ergosterol Inhibitor Enyne-Amine Pharmacophore Inhibitor->SQE  Competitive  Inhibition

Mechanistic inhibition of squalene epoxidase by the rigid enyne-amine pharmacophore.

References

  • Kuminek, G., Rauber, G. S., Riekes, M. K., Maduro de Campos, C. E., & Stulzer, H. K. (2013). "Single crystal structure, solid state characterization and dissolution rate of terbinafine hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 78-79, 105-111.[Link]

  • Kanakapura, B., et al. (2023). "Solubility Determination and Thermodynamic Correlation for Terbinafine Hydrochloride in Several Mono-solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data.[Link]

  • Al-Awady, M. J., et al. (2023). "Topical Delivery of Terbinafine HCL Using Nanogels: A New Approach to Superficial Fungal Infection Treatment." MDPI: Gels, 9(11), 850.[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 13392714, 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-". PubChem.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Terbinafine Using N,6,6-Trimethylhept-2-en-4-yn-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis and Antifungal Drug Development Executive Summary Terbinafine is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis and Antifungal Drug Development

Executive Summary

Terbinafine is a highly potent, broad-spectrum allylamine antifungal agent that fundamentally disrupts fungal cell membrane synthesis[1]. The commercial and laboratory-scale synthesis of Terbinafine relies heavily on the strategic coupling of highly functionalized precursors. This application note outlines a highly convergent synthetic route utilizing N,6,6-trimethylhept-2-en-4-yn-1-amine (a specialized secondary amine) and 1-(chloromethyl)naphthalene [2][3]. By precisely controlling the bimolecular nucleophilic substitution (SN2) parameters, researchers can achieve high-yield API production suitable for downstream pharmaceutical formulation.

Mechanistic Rationale & Precursor Selection

The synthesis of Terbinafine via this specific route is driven by a targeted N-alkylation reaction. Understanding the causality behind the reagent selection is critical for preventing side reactions and maximizing yield.

  • The Nucleophile: N,6,6-trimethylhept-2-en-4-yn-1-amine acts as the secondary amine nucleophile. While the 6,6-dimethylhept-2-en-4-ynyl chain introduces significant steric bulk, the nitrogen center remains sufficiently electron-rich to attack the target electrophile.

  • The Electrophile: 1-(chloromethyl)naphthalene provides a highly reactive benzylic carbon. The adjacent naphthalene ring stabilizes the transition state during the SN2 displacement of the chloride leaving group[4].

  • Causality of Reaction Conditions:

    • Solvent Choice (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It optimally solvates the potassium cations from the base while leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SN2 pathway.

    • Acid Scavenger (K₂CO₃): The coupling event liberates hydrochloric acid (HCl). If left unneutralized, HCl will protonate the precursor amine, rendering it non-nucleophilic and prematurely halting the reaction. Potassium carbonate acts as an insoluble acid scavenger that drives the equilibrium forward without participating in unwanted nucleophilic side reactions[4].

    • Temperature Control (10–20 °C): The initial coupling is exothermic. Maintaining the temperature strictly between 10–20 °C during the electrophile addition is critical[2][3]. Elevated temperatures promote over-alkylation (yielding non-active quaternary ammonium salts) and increase the risk of benzylic chloride hydrolysis.

SynthesisWorkflow A N,6,6-trimethylhept- 2-en-4-yn-1-amine C SN2 N-Alkylation (10-20 °C) A->C B 1-(chloromethyl) naphthalene B->C E Terbinafine Base (Crude) C->E - HCl D K2CO3 in DMF (Acid Scavenger) D->C

Workflow and SN2 mechanism for Terbinafine synthesis from key precursors.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and optimized conditions are summarized below.

Table 1: Stoichiometric Parameters for Terbinafine Synthesis

Reagent / MaterialRole in ReactionEquivalentsMW ( g/mol )
N,6,6-trimethylhept-2-en-4-yn-1-amine Nucleophile (Precursor)1.00151.25
1-(chloromethyl)naphthalene Electrophile1.05176.64
Potassium Carbonate (K₂CO₃) Acid Scavenger (Base)1.50138.21
Dimethylformamide (DMF) Polar Aprotic SolventN/A (10 Vol)73.09

Table 2: Optimization of Reaction Conditions

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)
DMF K₂CO₃ 10–20 3.0 88 >98.5
DMF / WaterNa₂CO₃255.08295.0
THFEt₃N608.07592.0

Experimental Protocol: Self-Validating N-Alkylation Workflow

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding as intended.

Step 1: Preparation of the Reaction Matrix

  • Equip a clean, dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 15.1 g (0.10 mol) of N,6,6-trimethylhept-2-en-4-yn-1-amine and 150 mL of anhydrous DMF.

  • Add 20.7 g (0.15 mol) of finely powdered, anhydrous K₂CO₃ to the solution.

    • Validation Checkpoint: The mixture should appear as a white, heterogeneous suspension.

Step 2: Controlled Electrophile Addition

  • Cool the reaction vessel to 10 °C using an ice-water bath.

  • Dissolve 18.5 g (0.105 mol) of 1-(chloromethyl)naphthalene in 50 mL of anhydrous DMF in the dropping funnel.

  • Add the 1-(chloromethyl)naphthalene solution dropwise over 45 minutes, strictly maintaining the internal temperature between 10–20 °C[2].

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of quaternary ammonium impurities.

Step 3: Reaction Progression and Monitoring

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at 20 °C for 2.5 to 3 hours.

  • Validation Checkpoint (TLC): At the 2-hour mark, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (8:2). The reaction is deemed complete when the secondary amine spot (lower Rf) disappears, replaced by a distinct, UV-active Terbinafine spot (higher Rf)[4].

Step 4: Quenching and Liquid-Liquid Extraction

  • Quench the reaction by pouring the mixture into 500 mL of ice-cold distilled water.

    • Causality: Water crashes out the highly lipophilic Terbinafine base while dissolving the DMF and inorganic salts (KCl, unreacted K₂CO₃).

  • Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Validation Checkpoint: The organic layer must be perfectly clear before concentration; cloudiness indicates residual water or salts.

Step 5: Concentration and Isolation

  • Filter the drying agent and concentrate the organic phase under reduced pressure (rotary evaporation) at 40 °C.

  • The resulting crude Terbinafine base presents as a pale yellow oil, which can be further purified via crystallization or converted to Terbinafine Hydrochloride by bubbling dry HCl gas through an ethereal solution of the base[3].

Pharmacological Context: Mechanism of Action

Understanding the biological target of the synthesized API is crucial for drug development professionals. Terbinafine is a non-competitive, highly specific inhibitor of squalene epoxidase , a critical enzyme in the fungal ergosterol biosynthesis pathway[1][3].

The inhibition causes a dual-action fungicidal effect:

  • Ergosterol Deficiency: Prevents the formation of the fungal cell membrane, compromising its structural integrity[5].

  • Squalene Accumulation: Leads to a toxic buildup of intracellular squalene, which directly causes fungal cell death[1].

MoA Squalene Squalene SE Squalene Epoxidase (Fungal Enzyme) Squalene->SE Oxido 2,3-Oxidosqualene SE->Oxido Toxicity Squalene Accumulation (Fungal Cell Death) SE->Toxicity Pathway Blocked Ergosterol Ergosterol (Membrane Integrity) Oxido->Ergosterol Multiple Steps Terbinafine Terbinafine Terbinafine->SE Specific Inhibition

Terbinafine mechanism of action: Inhibition of squalene epoxidase in fungi.

References

  • CN108017544B - Synthesis method of terbinafine Google P
  • Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents Der Pharma Chemica[Link]

  • Modern Developments in Terbinafine HCl: A Pharmacovigilance Study, Characterization and Antifungal Activities International Journal of Science, Engineering and Technology (IJSET)[Link]

  • Chiral derivatives of Butenafine and Terbinafine: synthesis and antifungal activity ResearchGate[Link]

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Protocols for the Characterization of N,6,6-Trimethylhept-2-en-4-yn-1-amine

Introduction (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is a critical secondary amine intermediate in the synthesis of allylamine-class antifungals, most notably serving as the direct precursor to terbinafine[1]. Accurate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is a critical secondary amine intermediate in the synthesis of allylamine-class antifungals, most notably serving as the direct precursor to terbinafine[1]. Accurate structural characterization of this molecule is paramount for drug development professionals, as the integrity of the (E)-alkene stereochemistry and the intact conjugated enyne system directly dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unequivocally characterize this molecule, ensuring high-fidelity analytical transfers across CDMOs and discovery laboratories.

Experimental Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, I emphasize that analytical protocols must move beyond mere data collection; they must be designed with mechanistic foresight. The choices in this workflow are driven by the specific structural liabilities of the enyne system:

  • Solvent Selection & Proton Exchange: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. CDCl₃ lacks exchangeable protons, allowing the secondary amine N-H to be observed (albeit broadened by quadrupolar relaxation from ¹⁴N). More importantly, CDCl₃ provides a highly stable lock signal and avoids the viscosity-induced line broadening seen in heavier solvents, which is critical for resolving fine J-couplings[2].

  • Relaxation Delays (D1) & Quaternary Carbons: The alkyne carbons (C-4, C-5) and the quaternary tert-butyl carbon (C-6) lack attached protons. They rely primarily on inefficient dipole-dipole relaxation from distant spins, resulting in prolonged longitudinal relaxation times (T₁). A truncated D1 leads to partial saturation, causing these diagnostic peaks to vanish into the baseline noise. We mandate a minimum D1 of 2.5 seconds to establish a self-validating system where the signal-to-noise ratio of quaternary carbons inherently confirms adequate relaxation[1].

  • Stereochemical Self-Validation: The trans (E) geometry of the C2=C3 double bond is unequivocally validated by the ¹H-¹H scalar coupling constant. A measured ³JH2-H3 of ~15.9 Hz serves as an internal quality control checkpoint, as cis (Z) isomers typically exhibit much smaller couplings (~10–12 Hz).

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Instrument Setup (Probe Tuning & 3D Shimming) A->B C 1D Acquisition (1H & 13C with Optimized D1) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phase & Baseline Correction) D->E F Structural Elucidation (Orthogonal Validation) E->F

Step-by-step self-validating NMR workflow for allylamine precursor characterization.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation & Environmental Control
  • Weighing: Accurately weigh 15–20 mg of the N,6,6-trimethylhept-2-en-4-yn-1-amine analyte.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates and undissolved aggregates is critical to maintaining magnetic field homogeneity and achieving sharp linewidths.

Phase 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium frequency of the CDCl₃ solvent.

  • Perform automated or manual 3D gradient shimming (Z, Z², Z³, X, Y) to achieve a TMS linewidth at half-height of < 1.0 Hz.

Phase 3: 1D & 2D Acquisition Parameters
  • ¹H NMR (Proton): Use a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm (-2 to 10 ppm). Acquire 16 to 32 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time (AQ) of ~3.0 seconds.

  • ¹³C NMR (Carbon): Use a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm. Acquire 512 to 1024 scans. Crucial Step: Set D1 to 2.5–3.0 seconds to ensure quantitative integration and visibility of the C-4, C-5, and C-6 quaternary carbons.

  • 2D NMR (COSY & HMBC): Acquire a gradient-selected COSY to map the contiguous spin system (H-1 to H-2 to H-3). Acquire a gradient-selected HMBC to bridge the proton-deficient enyne gap, specifically targeting the ³JCH correlation from the tert-butyl protons to C-5.

Data Presentation & Spectral Interpretation

The tables below summarize the validated chemical shifts and coupling constants, cross-referenced against the terbinafine structural scaffold[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
H-7,8,9 1.07Singlet (s)9H-tert-butyl methyls
N-H 1.50Broad Singlet (br s)1H-Secondary amine
N-CH₃ 2.42Singlet (s)3H-N-methyl
H-1 3.32Doublet of doublets2H6.0, 1.5Allylic CH₂
H-2 5.75Doublet of triplets1H15.9, 6.0Alkene CH (trans)
H-3 6.02Doublet of triplets1H15.9, 1.5Alkene CH (trans)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C-6 29.0Cqtert-butyl quaternary
C-7,8,9 31.7CH₃tert-butyl methyls
N-CH₃ 36.2CH₃N-methyl
C-1 52.8CH₂Allylic CH₂
C-4 77.4CqAlkyne
C-5 99.4CqAlkyne
C-2 122.9CHAlkene
C-3 142.1CHAlkene

Orthogonal Validation via 2D NMR

To ensure absolute trustworthiness of the structural assignment, 1D data must be orthogonally validated using 2D correlation spectroscopy. The HMBC experiment is particularly vital here: the intense 9-proton singlet of the tert-butyl group (1.07 ppm) must show a strong 3-bond correlation to the alkyne carbon C-5 (99.4 ppm), firmly establishing the connectivity of the carbon backbone across the proton-free alkyne region[1].

Correlation_Network H_tBu H-tBu (1.07 ppm) C5 C5 (99.4 ppm) H_tBu->C5 HMBC (3-bond) C4 C4 (77.4 ppm) H_tBu->C4 HMBC (4-bond) H3 H3 (6.02 ppm) H3->C5 HMBC (3-bond) H2 H2 (5.75 ppm) H3->H2 COSY (3-bond) H1 H1 (3.32 ppm) H2->H1 COSY (3-bond)

Key 2D NMR (COSY and HMBC) correlation network for structural validation.

References

  • Title: New microbial source of the antifungal allylamine “Terbinafine” Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)- Source: PubChem, National Institutes of Health URL: [Link]

Sources

Method

Application Note: Catalytic Systems in the Production of N,6,6-Trimethylhept-2-en-4-yn-1-amine

Executive Summary N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS 83554-69-2) is a critical secondary amine intermediate in the synthesis of the broad-spectrum allylamine antifungal, Terbinafine. The biological efficacy of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS 83554-69-2) is a critical secondary amine intermediate in the synthesis of the broad-spectrum allylamine antifungal, Terbinafine. The biological efficacy of the final active pharmaceutical ingredient (API) is strictly dependent on the (E)-stereochemistry of the enyne system, which is responsible for the targeted inhibition of squalene epoxidase in fungal cell membranes. This Application Note details the catalytic methodologies required to synthesize this intermediate with high stereoretention, yield, and atom economy. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing heavily on the mechanistic causality behind catalyst selection and providing self-validating experimental protocols for both the enyne backbone construction and the advanced C-N bond formation.

Mechanistic Evaluation of Catalytic Pathways

Enyne Backbone Construction: Palladium-Copper Co-Catalysis

The construction of the 6,6-dimethylhept-2-en-4-yne framework relies heavily on Palladium-catalyzed Sonogashira cross-coupling, a standard established in [1].

  • Catalytic Causality: The Pd(0) active species, typically stabilized by bulky triphenylphosphine ligands (e.g., Pd(PPh₃)₄), undergoes oxidative addition into the vinylic carbon-halogen bond of an (E)-1-halo-propene derivative. Crucially, this step proceeds with complete retention of the (E)-configuration. The Cu(I) co-catalyst (CuI) reacts with tert-butylacetylene in the presence of an amine base to form a highly nucleophilic copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the (E)-enyne.

  • Substrate Selection: While traditional routes use (E)-1-bromo-3-chloropropene to yield an allylic chloride, utilizing (E)-3-iodoprop-2-en-1-ol yields (E)-6,6-dimethylhept-2-en-4-yn-1-ol. This alcohol intermediate, extensively profiled by [3], is a superior candidate for modern, green catalytic amination.

Advanced C-N Bond Formation: Transition-Metal-Free Magnesium Catalysis

Traditional amination utilizes excess methylamine with an allylic chloride, as detailed in [2]. However, this suffers from poor atom economy and generates stoichiometric chloride waste. A modern approach employs a transition-metal-free Magnesium catalytic system to directly aminate the allylic alcohol, as published in [4].

  • Catalytic Causality: A synergistic system comprising Mg(OTf)₂ and KPF₆ facilitates the dehydrative cross-coupling. The Mg²⁺ coordinates with the hydroxyl group of (E)-6,6-dimethylhept-2-en-4-yn-1-ol, weakening the C-OH bond. The counteranion (PF₆⁻) assists in heterolytic cleavage, generating a transient, resonance-stabilized allylic carbocation. Nucleophilic attack by methylamine constructs the C-N bond, releasing water as the sole byproduct.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the efficiency, stereoretention, and environmental impact of the discussed catalytic systems.

Synthesis StepCatalytic SystemReagentsYield (%)(E)-StereoretentionEnvironmental Impact
Enyne Backbone Formation Pd(PPh₃)₄ / CuI (2 mol% / 4 mol%)(E)-3-iodoprop-2-en-1-ol, t-butylacetylene, Et₃N85 - 92%> 99%Moderate (Heavy metal waste, requires scavenging)
Traditional Amination None (Stoichiometric)Allylic chloride, Methylamine (excess)75 - 84%~ 95%High (Corrosive, stoichiometric chloride salts)
Dehydrative Amination Mg(OTf)₂ / KPF₆ (10 mol% / 20 mol%)Allylic alcohol, Methylamine (2.0 eq)81 - 88%> 98%Low (Water is the sole byproduct, metal-free)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Pd/Cu-Catalyzed Synthesis of the Enyne Precursor

(Synthesis of (E)-6,6-dimethylhept-2-en-4-yn-1-ol)

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve (E)-3-iodoprop-2-en-1-ol (10.0 mmol, 1.0 eq) in anhydrous Triethylamine (30 mL).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will initially appear pale yellow.

  • Coupling: Slowly inject tert-butylacetylene (12.0 mmol, 1.2 eq) via syringe. Stir the reaction mixture at 40 °C for 5 hours.

  • Self-Validation Checkpoint (IPC): The reaction is complete when the organic layer shifts from pale yellow to a deep amber, and TLC (Hexane:EtOAc 8:2) shows complete consumption of the starting material (Rf = 0.4) with the appearance of a new UV-active spot (Rf = 0.6).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of the Cu(I) co-catalyst into a water-soluble complex. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure enyne alcohol.

Protocol B: Mg-Catalyzed Dehydrative Amination

(Synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine)

  • Preparation: In a heavy-walled sealed tube, dissolve (E)-6,6-dimethylhept-2-en-4-yn-1-ol (5.0 mmol, 1.0 eq) in Nitromethane (15 mL).

  • Catalyst & Reagent Loading: Add Mg(OTf)₂ (0.5 mmol, 10 mol%), KPF₆ (1.0 mmol, 20 mol%), and a 2.0 M solution of Methylamine in THF (10.0 mmol, 2.0 eq).

  • Amination: Seal the tube and heat the mixture to 80 °C for 12 hours behind a blast shield.

  • Workup & Self-Validation Checkpoint (IPC): Cool to room temperature and dilute with DCM (20 mL). Perform an acid-base extraction by washing the organic layer with 1M HCl (2 x 15 mL). Validation: The target secondary amine will selectively partition into the acidic aqueous layer, leaving unreacted alcohol and non-basic impurities in the organic phase.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Validation: The aqueous layer will turn cloudy as the free base N,6,6-trimethylhept-2-en-4-yn-1-amine precipitates. Extract the free base with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate to yield the final product. A Ninhydrin stain on TLC (DCM:MeOH 9:1) will yield a distinct purple spot, confirming the presence of the secondary amine.

Visualizations

Workflow A (E)-3-Iodoprop-2-en-1-ol + tert-Butylacetylene B Sonogashira Coupling Pd(PPh3)4 / CuI A->B C (E)-6,6-Dimethylhept- 2-en-4-yn-1-ol B->C High (E)-Retention D Dehydrative Amination Mg(OTf)2 / KPF6 + Methylamine C->D E N,6,6-Trimethylhept- 2-en-4-yn-1-amine D->E - H2O

Fig 1. Catalytic workflow for the synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine.

MgCycle Mg Catalyst System Mg(OTf)2 + KPF6 Complex Mg-Alcohol Coordination Complex Mg->Complex + (E)-6,6-Dimethylhept-2-en-4-yn-1-ol Carbocation Allylic Carbocation Intermediate Complex->Carbocation - H2O (C-OH Cleavage) Product Product Formation (C-N Bond) Carbocation->Product + Methylamine Product->Mg Catalyst Regeneration

Fig 2. Mechanism of the Mg-catalyzed transition-metal-free dehydrative amination.

References

  • Title: Process for the synthesis of terbinafine and derivatives thereof Source: US Patent 7,838,704 B2 URL
  • Title: Process for the preparation of terbinafine and salts thereof Source: US Patent Application 2006/0004230 A1 URL
  • Title: Dehydrative Cross-Coupling for C–N Bond Construction under Transition-Metal-Free Conditions Source: Organic Letters, American Chemical Society (2022) URL: [Link]

Application

Application Note: Mass Spectrometry Fragmentation Patterns of N,6,6-Trimethylhept-2-en-4-yn-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Pharmacokinetics (PK), Forensic Toxicology, Metabolite Profiling, and Impurity Characterization Introduction & Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Pharmacokinetics (PK), Forensic Toxicology, Metabolite Profiling, and Impurity Characterization

Introduction & Mechanistic Overview

N,6,6-trimethylhept-2-en-4-yn-1-amine (IUPAC: (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine) is a highly specific aliphatic amine structurally characterized by a conjugated enyne system and a terminal tert-butyl group [1]. With a molecular formula of C₁₀H₁₇N (Exact Mass: 151.1358 Da), it is most prominently recognized as the primary aliphatic moiety and a key metabolic fragment of the allylamine antifungal drug, terbinafine [2].

In drug development and toxicological screening, understanding the mass spectrometric behavior of this specific sub-structure is critical. While the parent terbinafine molecule ([M+H]⁺ m/z 292.2) predominantly fragments to yield a highly stable 1-naphthalenemethyl cation (m/z 141.1)[3], monitoring the complementary aliphatic fragment (m/z 152.1) and its subsequent product ions provides orthogonal confirmation. This is especially vital when distinguishing terbinafine from other naphthalene-containing compounds or when profiling side-chain metabolites (e.g., tert-butyl hydroxylation).

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Primary Cleavage of the Parent Molecule

During positive-ion electrospray ionization (ESI+), terbinafine is readily protonated at the tertiary amine nitrogen. Upon collision-induced dissociation (CID), the molecule undergoes competitive heterolytic cleavage at the C–N bonds adjacent to the amine.

According to Stevenson's rule, the charge preferentially resides on the fragment with the lower ionization energy. Because the 1-naphthalenemethyl cation is highly resonance-stabilized, m/z 141.1 is the dominant base peak [2]. However, charge retention on the aliphatic amine yields the protonated N,6,6-trimethylhept-2-en-4-yn-1-amine ion at m/z 152.1 .

Secondary Fragmentation of m/z 152.1

When N,6,6-trimethylhept-2-en-4-yn-1-amine is isolated and subjected to further CID (MS/MS or MS³), the fragmentation is driven by the sterically bulky and electron-rich tert-butyl group adjacent to the alkyne:

  • Loss of Isobutene (-56 Da): The most thermodynamically favorable pathway is the neutral loss of isobutene (C₄H₈) from the tert-butyl group via a hydrogen rearrangement, yielding a highly conjugated product ion at m/z 96.1 .

  • Allylic/Propargylic Cleavage: Cleavage within the carbon backbone, often accompanied by the loss of the methylamine group (-31 Da), generates hydrocarbon cations such as m/z 110.1 and m/z 77.1 .

Fragmentation Terbinafine Terbinafine [M+H]+ m/z 292.2 Naphthyl 1-Naphthalenemethyl Cation m/z 141.1 (Base Peak) Terbinafine->Naphthyl C-N Cleavage (Charge on Naphthyl) Amine N,6,6-trimethylhept-2-en-4-yn-1-amine [M+H]+ m/z 152.1 Terbinafine->Amine C-N Cleavage (Charge on Amine) Frag1 Loss of Isobutene (-56 Da) m/z 96.1 Amine->Frag1 -C4H8 Rearrangement Frag2 Allylic Cleavage Product m/z 110.1 Amine->Frag2 Backbone Cleavage

Caption: CID fragmentation pathway of Terbinafine yielding the N,6,6-trimethylhept-2-en-4-yn-1-amine ion.

Quantitative Data & MRM Transitions

To develop a highly specific Multiple Reaction Monitoring (MRM) method, the following transitions should be utilized. The inclusion of a deuterated internal standard (Terbinafine-d7) is mandatory to correct for matrix effects and ionization suppression [4].

Table 1: Optimized MRM Parameters for ESI+ LC-MS/MS
Analyte / FragmentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
Terbinafine (Parent) 292.2141.1251-Naphthalenemethyl cation
Terbinafine (Parent) 292.2152.118N,6,6-trimethylhept-2-en-4-yn-1-amine
N,6,6-trimethyl...amine 152.196.122Loss of isobutene (-56 Da)
N,6,6-trimethyl...amine 152.1110.120Allylic backbone cleavage
Terbinafine-d7 (IS) 299.2148.125d7-Naphthalenemethyl cation [5]

Note: Collision energies are platform-dependent (e.g., Agilent QQQ vs. Waters Xevo) and should be optimized ±5 eV during method development.

Experimental Protocol: LC-MS/MS Method for Fragment Analysis

This protocol outlines a self-validating methodology for the extraction and quantification of terbinafine and its N,6,6-trimethylhept-2-en-4-yn-1-amine fragment from biological matrices (e.g., plasma or skin sebum swabs) [3].

Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency for the basic secondary/tertiary amines).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS) Solution: 50 ng/mL Terbinafine-d7 in Methanol.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Solution (Terbinafine-d7). Vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Causality: Flushes highly lipophilic matrix components to prevent carryover).

    • 3.5 - 4.5 min: Return to 10% B and equilibrate.

System Validation & Quality Control

A self-validating protocol requires continuous performance verification:

  • Blank Injection: Run Mobile Phase A immediately after the highest calibration standard to verify that carryover is <20% of the Lower Limit of Quantification (LLOQ).

  • IS Response Monitoring: The peak area of Terbinafine-d7 must remain within ±15% across all samples. A drift beyond this indicates severe matrix suppression or ESI source fouling.

Workflow Prep Sample Prep (Protein PPT) LC UHPLC Separation Prep->LC 2 µL Inj ESI Positive ESI Ionization LC->ESI Eluent MRM MRM Acquisition ESI->MRM Precursor m/z 152.1 Data Data Analysis & Validation MRM->Data Monitor Transitions

Caption: Step-by-step LC-MS/MS analytical workflow for the detection of the target aliphatic amine.

References

  • National Center for Biotechnology Information. "2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-" PubChem Compound Summary for CID 13392714. Available at:[Link]

  • National Center for Biotechnology Information. "Terbinafine" PubChem Compound Summary for CID 1549008. Available at:[Link]

  • Su, H., et al. "The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry." Journal of Food and Drug Analysis, 2022. Available at:[Link]

Method

Purification and extraction techniques for crude N,6,6-trimethylhept-2-en-4-yn-1-amine

Application Note: Advanced Extraction and Purification Protocols for (2E)-N,6,6-trimethylhept-2-en-4-yn-1-amine Executive Summary & Mechanistic Context As a Senior Application Scientist, I emphasize that the isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Purification Protocols for (2E)-N,6,6-trimethylhept-2-en-4-yn-1-amine

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I emphasize that the isolation of active pharmaceutical intermediates is not merely about yielding a product, but about controlling the thermodynamic and kinetic fate of the molecule. (2E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2) is a critical secondary amine building block in the synthesis of Terbinafine, a potent squalene epoxidase inhibitor used as an antifungal agent[1].

The synthesis of this intermediate typically involves the amination of 1-chloro-6,6-dimethylhept-2-en-4-yne with an excess of methylamine[2]. Consequently, the crude reaction matrix is highly heterogeneous, containing the desired secondary amine, unreacted neutral allylic chlorides, highly water-soluble excess methylamine, and potential trace amounts of over-alkylated tertiary amines. Because the (E)-allylic double bond is susceptible to thermal isomerization and degradation, purification cannot rely on brute-force thermal distillation alone. Instead, we must exploit the molecule's specific physicochemical properties to design an orthogonal, self-validating liquid-liquid extraction (LLE) system followed by gentle vacuum distillation[1].

Physicochemical Profiling for Rational Purification Design

To design a robust purification workflow, we must first analyze the intrinsic properties of the target molecule. The parameters in Table 1 dictate our solvent selection, pH targets, and thermal limits.

Table 1: Physicochemical Properties of (2E)-N,6,6-trimethylhept-2-en-4-yn-1-amine

Property Value Implication for Purification Strategy
Molecular Weight 151.25 g/mol [3] Low molecular weight supports high volatility under vacuum.
Predicted pKa 8.63 ± 0.10[4] Enables selective phase partitioning via acid-base swings.
Boiling Point (760 mmHg) 226.1 ± 23.0 °C[4] High atmospheric BP necessitates vacuum to prevent thermal degradation.
LogP (XLogP3) 2.4[3] Highly lipophilic free base; partitions strongly into organic solvents.

| Density | 0.843 g/cm³[4] | Forms the upper organic layer in aqueous biphasic systems. |

Purification Workflow Visualization

The following workflow illustrates the orthogonal purification strategy, utilizing an initial organic quench, an acid-base swing to isolate the basic amine from neutral impurities, and a final vacuum distillation.

G Crude Crude Reaction Mixture (Amine + Precursors) LLE Primary LLE (Toluene / H2O) Crude->LLE Aq1 Aqueous Waste (Excess Methylamine) LLE->Aq1 Discard Org1 Organic Phase (Crude Amine + Neutrals) LLE->Org1 Retain Acid Acidic Extraction (1M HCl, pH < 2) Org1->Acid Org2 Organic Waste (Neutral Precursors) Acid->Org2 Discard Aq2 Aqueous Phase (Protonated Amine) Acid->Aq2 Retain Base Basification & LLE (NaOH, pH > 11 + MTBE) Aq2->Base Org3 Organic Phase (Free Base Amine) Base->Org3 Retain Distill Vacuum Distillation (10-30 torr) Org3->Distill Pure Pure (2E)-N,6,6-trimethylhept- 2-en-4-yn-1-amine Distill->Pure >98% Purity

Fig 1: Orthogonal acid-base extraction and vacuum distillation workflow for amine purification.

Step-by-Step Methodologies & Causal Reasoning

Protocol A: Primary Quench and Liquid-Liquid Extraction
  • Objective: Remove water-soluble byproducts (methylamine hydrochloride) and excess methylamine reagent.

  • Causality: Toluene is selected as the extraction solvent over halogenated solvents (like dichloromethane) because it provides excellent partition coefficients for allylamines, minimizes the formation of stable emulsions, and is highly scalable in industrial drug development[1].

  • Procedure:

    • Cool the crude reaction mixture to 20–25 °C to prevent volatilization of the product.

    • Add 5 volumes of deionized water to quench the reaction, followed by 3 volumes of Toluene.

    • Agitate vigorously for 15 minutes, then allow phase separation for 30 minutes.

    • Separate the lower aqueous phase (containing excess methylamine) and discard.

    • Wash the upper Toluene phase (containing the crude product and unreacted 1-chloro-6,6-dimethylhept-2-en-4-yne) with an additional 2 volumes of water.

Protocol B: Orthogonal Acid-Base Purification
  • Objective: Isolate the secondary amine from neutral unreacted precursors.

  • Causality: Exploiting the molecule's pKa of 8.63[3]. At a pH below 2, the amine is fully protonated, rendering it highly water-soluble. Neutral impurities (like the unreacted alkyl chloride) lack a basic center and remain trapped in the Toluene layer. Subsequent basification to pH > 11 ensures >99.9% deprotonation, driving the free base back into a fresh organic layer. Methyl tert-butyl ether (MTBE) is used here due to its low boiling point (55 °C), allowing for gentle solvent removal later.

  • Procedure:

    • Add 3 volumes of 1M HCl to the Toluene phase from Protocol A. Agitate for 20 minutes.

    • Self-Validation Check: Measure the pH of the aqueous layer. It must be < 2.0. If not, add concentrated HCl dropwise until achieved.

    • Separate the phases. Retain the lower aqueous phase (product) and discard the upper Toluene phase (neutral impurities).

    • Transfer the aqueous phase to a clean vessel. Cool to 10 °C (neutralization is exothermic).

    • Slowly add 2M NaOH until the solution is strongly basic.

    • Self-Validation Check: Measure the pH. It must be > 11.0 to ensure complete free-base formation.

    • Extract the aqueous phase with 3 volumes of MTBE. Separate and retain the upper MTBE layer.

    • Dry the MTBE layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C, 200 mbar) to yield the crude free base oil.

Protocol C: Vacuum Fractional Distillation
  • Objective: Achieve >98% chemical purity while preserving the (E)-stereocenter.

  • Causality: The compound boils at ~226 °C at atmospheric pressure[4]. Exposing the molecule to temperatures above 120 °C induces thermal isomerization of the (E)-double bond to the (Z)-isomer, ruining its efficacy as a Terbinafine precursor. Vacuum distillation drastically lowers the boiling point, preserving structural integrity[1].

  • Procedure:

    • Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column.

    • Apply a high vacuum (10 to 30 torr).

    • Slowly heat the oil bath. Discard the initial forerun (typically residual MTBE or trace water distilling below 50 °C).

    • Collect the main fraction distilling at a vapor temperature of 60–80 °C (depending on exact vacuum pressure).

    • Store the purified colorless to light-yellow liquid under an inert argon atmosphere at 4 °C.

In-Process Control (IPC) & Analytical Validation

A protocol is only as reliable as its validation matrix. To ensure this methodology acts as a self-validating system, the following quantitative IPC parameters must be strictly monitored during the workflow.

Table 2: IPC & Self-Validation Parameters

Process Step IPC Parameter Target Value Analytical Method Corrective Action if Failed
Acidic Extraction Aqueous Phase pH < 2.0 Calibrated pH Probe Titrate with 1M HCl.
Basification Aqueous Phase pH > 11.0 Calibrated pH Probe Titrate with 2M NaOH.
Solvent Removal Residual MTBE < 5000 ppm GC-FID Continue rotary evaporation.
Distillation Vapor Temperature 60–80 °C Thermocouple Adjust vacuum pressure.

| Final Product | (E)/(Z) Isomeric Ratio | > 99:1 | ¹H-NMR (J-coupling) | Reject batch / Redistill. |

Note on ¹H-NMR Validation: The stereochemical integrity of the product is confirmed via the coupling constant ( J ) of the vinylic protons. The (E)-isomer will exhibit a trans-coupling constant of J≈15−16 Hz, whereas the unwanted (Z)-isomer would show a cis-coupling constant of J≈10−12 Hz.

References

  • National Center for Biotechnology Information. "2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-" PubChem, [Link]

  • Justia Patents. "Process for the preparation of terbinafine and salts thereof (US7838704B2)" Justia, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in N,6,6-trimethylhept-2-en-4-yn-1-amine synthesis reactions

Welcome to the technical support guide for the synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine and its analogs. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine and its analogs. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve product yield, and troubleshoot common experimental challenges. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights.

N,6,6-trimethylhept-2-en-4-yn-1-amine is a key structural motif found in allylamine antifungals, such as Terbinafine.[1][2][3] Its synthesis involves the strategic formation of a conjugated (E)-enyne system and an allylic amine, which can present several challenges. This guide provides a structured question-and-answer format to directly address potential issues.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues that can lead to low yields, impurity formation, and reaction failure. For each problem, we diagnose the probable causes and provide step-by-step corrective protocols.

Problem 1: Low or No Yield of the Final Product

Q1: My overall yield for the multi-step synthesis is significantly lower than expected. What are the most critical steps to scrutinize?

A1: Pinpointing Yield Loss in a Multi-Step Synthesis

Low overall yield in a synthesis like that of N,6,6-trimethylhept-2-en-4-yn-1-amine, which is analogous to routes for Terbinafine, often stems from inefficiencies in one or two key transformations. The most common synthetic routes involve either:

  • Route A: Formation of an enyne precursor followed by amination.

  • Route B: Coupling of an amine-containing fragment with an alkyne-containing fragment (e.g., via Sonogashira coupling).[4][5][6]

Causality Analysis: Yield loss is frequently traced to incomplete reactions, formation of stable byproducts, or degradation of intermediates. The two most challenging steps are typically the creation of the conjugated enyne and the introduction of the allylic amine.

Troubleshooting Workflow:

  • Analyze Each Step in Isolation: Do not proceed to the next step until the yield and purity of the current intermediate are confirmed. Use techniques like ¹H NMR, LC-MS, or GC-MS to assess conversion and identify major impurities.

  • Focus on the C-C Bond Formation (Enyne Synthesis):

    • Sonogashira Coupling: If you are using a Sonogashira coupling between a vinyl halide and tert-butylacetylene, poor yield can result from catalyst deactivation, homo-coupling of the alkyne (Glaser coupling), or poor reactivity of the vinyl halide.[6][7][8]

    • Other Enyne Syntheses: Methods involving elimination reactions or coupling with metal acetylides must be strictly controlled to ensure high stereoselectivity for the desired (E)-isomer.[9][10][11]

  • Scrutinize the C-N Bond Formation (Allylic Amination):

    • Regioselectivity: Palladium-catalyzed allylic aminations can yield both linear (desired) and branched (undesired) products. The choice of ligand, solvent, and base is critical for controlling this selectivity.[12][13]

    • Over-alkylation: Primary allylic amines are often more nucleophilic than the starting amine, leading to the formation of secondary or tertiary amine byproducts.[14]

Below is a decision tree to guide your troubleshooting process for low yield.

Low_Yield_Troubleshooting start Low Overall Yield check_enyne Step 1: Enyne Formation (e.g., Sonogashira Coupling) start->check_enyne check_amination Step 2: Allylic Amination start->check_amination check_purification Step 3: Purification & Isolation start->check_purification enyne_cause1 Incomplete Conversion? check_enyne->enyne_cause1 enyne_cause2 Side Products Formed? (e.g., Glaser Coupling) check_enyne->enyne_cause2 amination_cause1 Poor Regioselectivity? (Branched vs. Linear) check_amination->amination_cause1 amination_cause2 Over-alkylation? check_amination->amination_cause2 purification_cause1 Product Loss During Workup? check_purification->purification_cause1 enyne_sol2 Refine Reaction Conditions: - Adjust temperature - Screen different bases (e.g., Et3N, DIPEA) - Ensure anhydrous conditions enyne_cause1->enyne_sol2 enyne_sol1 Optimize Catalyst System: - Check Pd/Cu ratio - Degas solvent thoroughly - Use fresh catalyst/ligands enyne_cause2->enyne_sol1 amination_sol1 Control Regioselectivity: - Screen different Pd ligands - Adjust solvent polarity - Add a non-nucleophilic base amination_cause1->amination_sol1 amination_sol2 Minimize Over-alkylation: - Use a large excess of the amine - Consider using an ammonia equivalent amination_cause2->amination_sol2 purification_sol1 Optimize Workup: - Use acidic washes to extract amine into aqueous layer - Back-extract after basification - Avoid emulsions purification_cause1->purification_sol1 purification_sol2 Refine Chromatography: - Use amine-treated silica or basic alumina - Add a volatile base (e.g., 0.1% Et3N) to the eluent purification_cause1->purification_sol2

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Stereoselectivity in Enyne Formation

Q2: My product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-enyne?

A2: Achieving High (E)-Stereoselectivity

The biological activity of allylamine antifungals is highly dependent on the (E)-geometry of the double bond.[3] Formation of the (Z)-isomer is a common side reaction that complicates purification and reduces the yield of the active compound.

Causality Analysis: The stereochemical outcome of enyne synthesis is determined by the mechanism of the C-C bond-forming reaction.

  • Sonogashira Coupling: This reaction is generally stereoretentive, meaning the geometry of the starting vinyl halide is preserved in the product.[6][15] If your vinyl halide precursor is a mixture of isomers, the product will be as well.

  • Wittig-type Reactions: Reactions like the Horner-Wadsworth-Emmons olefination are classic methods for forming C=C bonds and can be tuned to favor the (E)-isomer.

  • Elimination Reactions: Stereoselectivity in elimination reactions to form the alkyne or alkene depends heavily on the substrate and reaction conditions.

Recommended Protocols for Stereocontrol:

  • Ensure Precursor Purity: If using a Sonogashira approach, start with a stereochemically pure (E)-vinyl halide. Purify the precursor by chromatography or distillation before the coupling step.

  • Optimize Palladium-Catalyzed Reactions: For reactions that generate the enyne from other precursors, the ligand and additives can influence stereoselectivity. For instance, bulky phosphine ligands on the palladium catalyst often favor the formation of the trans-product.[16]

  • Consider Alternative Synthetic Routes: If stereocontrol remains elusive, consider a different strategy. For example, a hydroalkynylation of an allene can provide excellent (E)-selectivity.[9]

Table 1: Comparison of Methods for Stereoselective Enyne Synthesis

MethodTypical ReagentsKey for (E)-SelectivityCommon Issues
Sonogashira Coupling (E)-Vinyl Halide, Terminal Alkyne, Pd(0) catalyst, Cu(I) co-catalyst, Amine base[7][17]Purity of (E)-vinyl halide starting material.Homo-coupling, catalyst deactivation.
HWE Olefination Phosphonate ester, Aldehyde, Base (e.g., NaH, KHMDS)Use of stabilized ylides; Schlosser modification.Removal of phosphorus byproducts.
Hydroalkynylation Allene, Terminal Alkyne, Pd or Rh catalystCatalyst and ligand choice are critical for both regio- and stereoselectivity.[9]Can be substrate-dependent.
Problem 3: Difficulties in Product Purification

Q3: My crude product is an oil that is difficult to purify by column chromatography. The amine seems to streak on the silica gel, and I am getting poor separation from nonpolar impurities.

A3: Strategies for Purifying Basic Amines

Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[18] This interaction leads to peak tailing (streaking), poor resolution, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.

Causality Analysis: The lone pair of electrons on the nitrogen atom of the amine forms a strong interaction with the acidic protons of silica gel. This can be mitigated by either neutralizing the silica surface or by converting the amine into a less interactive form.

Recommended Purification Protocols:

  • Acid-Base Extraction during Workup: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude mixture in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a dilute acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while nonpolar impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to pH > 10 to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, and concentrate to get a pre-purified product.

  • Modified Column Chromatography:

    • Deactivating the Silica Gel: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile amine base, such as 0.5-1% triethylamine (Et₃N) or diethylamine (DEA).[18] This neutralizes the acidic sites.

    • Using an Alternative Stationary Phase: Basic alumina is a good alternative to silica gel for purifying basic compounds. Amine-functionalized silica is also commercially available and provides excellent results.[18]

    • Salt Precipitation: For some amines, precipitation as a salt can be an effective purification method. Dissolving the crude product in a suitable solvent and adding an acid (like HCl in ether) can precipitate the hydrochloride salt, which can be collected by filtration.[4][19]

Purification_Workflow start Crude Product Mixture (Amine + Impurities) workup Step 1: Acid-Base Liquid-Liquid Extraction start->workup chromatography Step 2: Column Chromatography workup->chromatography workup_details 1. Dissolve in Organic Solvent 2. Wash with 1M HCl (Amine -> Aqueous) 3. Basify Aqueous Layer (pH > 10) 4. Extract Amine into fresh Organic Solvent workup->workup_details option1 Option A: Modified Silica Gel chromatography->option1 option2 Option B: Alternative Stationary Phase chromatography->option2 option3 Option C: Salt Precipitation chromatography->option3 final_product Pure Amine Product option1->final_product option1_details Eluent + 0.5-1% Triethylamine option1->option1_details option2->final_product option2_details Use Basic Alumina or Amine-Functionalized Silica option2->option2_details option3->final_product option3_details Precipitate as HCl salt, filter, then liberate free base option3->option3_details

Sources

Optimization

Technical Support Center: N,6,6-Trimethylhept-2-en-4-yn-1-amine Extraction &amp; Purification

Welcome to the Technical Support and Troubleshooting Portal for the extraction and purification of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine . As a critical secondary amine intermediate in the synthesis of allylamine ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the extraction and purification of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine . As a critical secondary amine intermediate in the synthesis of allylamine antifungal agents (such as Terbinafine)[1], achieving high purity during its extraction is paramount.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, validated protocols, and targeted troubleshooting to mitigate byproduct formation, stereoisomerization, and genotoxic impurities.

Part 1: Mechanistic Insights & Troubleshooting (FAQ)

Q1: What are the most common byproduct impurities encountered during the extraction of N,6,6-trimethylhept-2-en-4-yn-1-amine? The synthesis typically involves the amination of 1-chloro-6,6-dimethylhept-2-en-4-yne with methylamine[2][3]. Because of the reactive nature of the precursors, several impurities commonly carry over into the extraction phase:

  • (Z)-Isomer Impurity: The amination reaction retains the double-bond geometry of the precursor. If the upstream rearrangement of the propargylic alcohol lacks strict stereocontrol, the (Z)-isomer will co-extract with the target (E)-isomer[4].

  • Unreacted Alkyl Halides: Residual 1-chloro-6,6-dimethylhept-2-en-4-yne often remains if the methylamine stoichiometry is suboptimal[5].

  • Tertiary Amine Dimers (Over-alkylation): The target product is a secondary amine. If it reacts with another equivalent of the alkyl halide, it forms a lipophilic tertiary amine byproduct.

  • Genotoxic Nitrosamines: N-Nitroso-(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is a highly regulated degradant that can form during extraction if trace nitrites are present under acidic conditions[6].

Q2: Why is the N-nitroso impurity forming during my acidic wash step, and how can I mitigate it? Causality: Secondary amines are highly susceptible to nitrosation. During the acidic extraction step (pH 2-3), any trace nitrites (NO₂⁻) present in the water or solvents are protonated to form nitrous acid (HNO₂), which rapidly reacts with the secondary amine to form the N-nitroso degradant[6]. Mitigation: Use strictly LC-MS grade, nitrite-free water for all aqueous washes. Additionally, purging the extraction vessel with inert gas (N₂ or Argon) prevents the introduction of atmospheric NOX species.

Q3: Why am I losing yield during the basification and organic recovery phase? Causality: The pKa of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is approximately 8.63[2]. If the aqueous phase is only adjusted to pH 8-9, a significant equilibrium fraction of the amine remains protonated and water-soluble. Mitigation: You must drive the pH above 10.5 using NaOH to ensure complete deprotonation (freebasing) before extracting with the organic solvent.

Part 2: Quantitative Data & Analytical Standards

To successfully troubleshoot your extraction, you must establish a robust analytical baseline. Below is a summary of the critical impurities, their origins, and the recommended analytical detection parameters.

Table 1: Common Impurities and Analytical Characteristics

ImpurityChemical NatureOriginDetection MethodTarget Purity Threshold
(Z)-Isomer Secondary AminePrecursor IsomerizationHPLC-UV (230 nm)< 0.1%
1-Chloro-6,6-dimethyl... Alkyl HalideUnreacted PrecursorGC-FID< 0.05%
N-Nitroso Degradant NitrosamineTrace Nitrite ReactionLC-MS/MS< 1.5 ppm
Tertiary Amine Dimer Tertiary AmineOver-alkylationLC-MS< 0.1%

(Note: UV detection for these allylamine derivatives is optimal at 224–230 nm due to the conjugated enyne system[4][7].)

Part 3: Visualizing the Extraction Workflow

The following diagram maps the logic of the differential acid-base extraction designed to isolate the target amine from neutral and over-alkylated impurities.

ExtractionWorkflow A Crude Reaction Mixture (Target + Impurities) B Acidic Extraction (pH 2-3) A->B C Organic Phase (Neutral Impurities) B->C Removes unreacted halides D Aqueous Phase (Amine Hydrochlorides) B->D Extracts amines E Basification (pH > 10) & Organic Extraction D->E F Fractional Distillation (Z/E Isomer Separation) E->F Freebase amine G Pure (E)-N,6,6-trimethylhept- 2-en-4-yn-1-amine F->G High purity target

Workflow for the extraction and purification of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine.

Part 4: Step-by-Step Troubleshooting Protocols

Protocol: Optimized Acid-Base Extraction for Byproduct Clearance

This protocol is engineered as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metric.

Step 1: Initial Solubilization

  • Action: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) or Toluene.

  • Causality: Avoid halogenated solvents like Dichloromethane (DCM) during this stage. Secondary amines can react with DCM over prolonged exposure to form bis-amine impurities, compromising yield and purity[8].

Step 2: Selective Acidic Extraction

  • Action: Add 1M aqueous HCl dropwise to the organic mixture under vigorous stirring until the aqueous phase reaches a stable pH of 2.0 – 3.0. Separate the layers.

  • Causality: At pH 2.5, the target secondary amine (pKa ~8.6)[2] is fully protonated into its water-soluble hydrochloride salt. Neutral impurities, specifically the unreacted 1-chloro-6,6-dimethylhept-2-en-4-yne, remain trapped in the organic phase[5].

  • Self-Validation (IPC 1): Analyze an aliquot of the discarded organic phase via GC-FID. A distinct peak for the alkyl halide confirms successful partitioning. If the target amine is detected in the organic phase, your pH was too high; re-extract with additional HCl.

Step 3: Basification and Recovery

  • Action: Cool the isolated aqueous phase to 5°C. Slowly add 2M NaOH until the pH strictly exceeds 10.5. Extract the newly formed freebase amine with fresh MTBE (3x volumes).

  • Causality: Cooling is mandatory. The neutralization reaction is exothermic, and elevated temperatures in the presence of base can trigger oxidative degradation of the alkyne moiety.

  • Self-Validation (IPC 2): Test the pH of the aqueous layer post-extraction. It must remain >10.5. Analyze the aqueous layer via HPLC; an absence of the amine peak validates complete organic recovery[7].

Step 4: Fractional Distillation (Isomer Resolution)

  • Action: Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Subject the resulting oil to fractional vacuum distillation.

  • Causality: Acid-base extraction cannot separate the (E) and (Z) isomers because their pKa values are nearly identical. However, their boiling points differ slightly. High-vacuum distillation (to prevent thermal degradation) effectively resolves the (E)-isomer from the (Z)-isomer[2][4].

References

  • Title: Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride | Source: Journal of Chemical Health Risks | URL: 1

  • Title: Terbinafine-impurities | Source: Pharmaffiliates | URL: 5

  • Title: WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride | Source: Google Patents | URL: 8

  • Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials | Source: PMC | URL: 7

  • Title: Forced degradation study of Terbinafine HCl by HPLC with PDA detector | Source: Asian Journal of Research in Chemistry | URL: 4

  • Title: N-Nitroso-(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine Solution | Source: Sigma-Aldrich | URL: 6

  • Title: (2E)-N,6,6-trimethyl-2-Hepten-4-yn-1-amine | Source: ChemicalBook | URL: 2

  • Title: Terbinafine hydrochloride, SF-86327, Lamisil AT | Source: DrugFuture | URL: 3

Sources

Troubleshooting

Troubleshooting low conversion rates in N,6,6-trimethylhept-2-en-4-yn-1-amine preparation

Welcome to the Technical Support Center for the synthesis of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2). As a critical secondary allylamine intermediate in the production of the antifungal active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2). As a critical secondary allylamine intermediate in the production of the antifungal active pharmaceutical ingredient (API) Terbinafine, its synthesis demands precise control over reaction kinetics and phase dynamics.

The most industrially viable and scalable route is the allylic amination of (E)-1-chloro-6,6-dimethylhept-2-en-4-yne with methylamine. This guide is engineered to help researchers and process chemists troubleshoot low conversion rates, mitigate impurity formation, and ensure regulatory compliance.

Part 1: Mechanistic Overview & Competing Pathways

To troubleshoot effectively, we must first understand the kinetic competition inherent in this reaction. The target is a secondary amine, which is inherently more nucleophilic than the primary amine starting material.

Mechanism A 1-Chloro-6,6-dimethylhept-2-en-4-yne (Allylic Chloride) C N,6,6-Trimethylhept-2-en-4-yn-1-amine (Target Secondary Amine) A->C + MeNH2 (SN2) Desired Pathway B Methylamine (Aqueous Excess) B->C D Dialkylated Impurity (Tertiary Amine) C->D + Allylic Chloride Over-alkylation

Reaction pathway showing target amination and competing over-alkylation.

Part 2: Troubleshooting & FAQs

Q1: My conversion is plateauing at 60-70%, and GC-MS shows a large high-molecular-weight impurity. What is happening? Causality: You are experiencing over-alkylation. Methylamine is a primary amine, but your target product is a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is more nucleophilic than the methylamine. If the local concentration of methylamine drops, the secondary amine will outcompete it, attacking unreacted allylic chloride to form a dialkylated tertiary amine impurity . Solution: The reaction must be forced into pseudo-first-order kinetics regarding the amine. Increase the methylamine excess to at least 10–15 equivalents. Implement a "reverse addition" strategy: add the lipophilic allylic chloride dropwise to the aqueous methylamine solution to ensure the primary amine is always in massive local excess.

Q2: I am observing significant E to Z isomerization and degradation of the allylic chloride starting material. How can I stabilize it? Causality: The (E)-1-chloro-6,6-dimethylhept-2-en-4-yne intermediate is highly prone to SN1-type dissociation. The resulting allylic cation allows for free rotation around the bond, leading to E/Z isomerization (which ruins the stereochemistry required for Terbinafine) and degradation into polymeric tars . This dissociation is exponentially accelerated by heat and trace Lewis acidic impurities. Solution: Maintain strict thermodynamic control. The addition phase must be kept between 0–5 °C. Only allow the reaction to warm to 20 °C during the extended biphasic stirring phase. Ensure your reactor is passivated and free of trace transition metals (like iron from degraded stainless steel baffles).

Q3: The reaction is biphasic (aqueous methylamine and organic allylic chloride). How do I overcome mass transfer limitations without causing degradation? Causality: The highly lipophilic allylic chloride does not readily dissolve in the aqueous methylamine phase. Poor interfacial mixing drastically reduces the reaction rate, leaving unreacted starting material trapped in the organic droplets. Solution: Maximize the interfacial surface area using high-shear stirring (>600 rpm). You may introduce 10% v/v of a miscible co-solvent like ethanol to lower surface tension. Caution: Do not add enough co-solvent to make the system completely homogeneous; doing so removes the phase barrier that protects the lipophilic product from further reaction, thereby skyrocketing the over-alkylation rate.

Q4: Regulatory agencies are flagging nitrosamine risks in Terbinafine. How do I prevent the formation of N-Nitroso-(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine during this step? Causality: Secondary allylamines are highly susceptible to nitrosation. Trace nitrites (often found in municipal water, low-grade reagents, or atmospheric NOx) react rapidly with the secondary amine under acidic conditions (such as during HCl salt formation or acidic workups) to form genotoxic nitrosamines . Solution: Use strictly nitrite-free reagents and highly purified (Milli-Q) water for all aqueous phases. If you are isolating the product as a hydrochloride salt, introduce a nitrite scavenger (e.g., ascorbic acid) prior to lowering the pH.

Part 3: Quantitative Optimization Data

To transition from a failing reaction to a high-yielding process, align your parameters with the optimized conditions below.

ParameterStandard Condition (Yield <60%)Optimized Condition (Yield >90%)Mechanistic Rationale
MeNH₂ Equivalents 3–5 eq10–15 eqSuppresses tertiary amine formation via mass action.
Addition Temperature 20 °C0–5 °CPrevents SN1 dissociation, E/Z isomerization, and exotherm-induced degradation.
Stirring Rate 200 rpm>600 rpm (High Shear)Overcomes mass transfer limits in the biphasic system by increasing interfacial area.
Co-solvent None10% v/v EthanolEnhances interfacial solubility without causing homogeneous over-alkylation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation

  • Charge a jacketed reactor with 40% aqueous methylamine (12.0 equivalents relative to the allylic chloride).

  • Add ethanol (10% v/v relative to the total aqueous volume).

  • Cool the mixture to an internal temperature of 0–5 °C under a nitrogen atmosphere. Validation Check: Ensure the pH is >12. Verify the internal temperature is stable for 15 minutes before proceeding.

Step 2: Controlled Addition

  • Begin high-shear stirring (≥600 rpm).

  • Add (E)-1-chloro-6,6-dimethylhept-2-en-4-yne dropwise via an addition funnel over 2 hours. Validation Check (Thermal): Monitor the internal temperature continuously. If the temperature spikes above 5 °C, pause the feed immediately. An uncontrolled exotherm indicates rapid hydrolysis, which will visually manifest as a darkening (yellow to brown) of the organic droplets.

Step 3: Biphasic Reaction

  • Once addition is complete, maintain stirring at 0–5 °C for 1 hour.

  • Gradually warm the reactor to 20 °C and stir for an additional 4–6 hours. Validation Check (Kinetic): Sample the organic layer and analyze via GC-FID. The reaction is validated as complete when the ratio of target secondary amine to unreacted chloride is >98:2, and the ratio of secondary amine to tertiary amine impurity is >95:5.

Step 4: Phase Separation & Workup

  • Halt stirring and allow the phases to separate for 30 minutes.

  • Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure (keep bath temp <30 °C to prevent degradation).

Step 5: Purification

  • Purify the crude oil via short-path vacuum distillation or precipitate as the hydrochloride salt by bubbling anhydrous HCl gas through an isopropanol solution of the free base (ensure ascorbic acid is present if nitrosamine risk is a concern).

Workflow Step1 1. Reactor Preparation Charge 40% aq. MeNH2 (10-15 eq) Cool to 0-5°C Step2 2. Controlled Addition Dropwise addition of Allylic Chloride Maintain Temp < 5°C Step1->Step2 Step3 3. Biphasic Reaction High-shear stirring (>600 rpm) Warm to 20°C for 4-6h Step2->Step3 Step4 4. Phase Separation Extract with MTBE Wash with Brine Step3->Step4 Step5 5. Purification & Validation Vacuum Distillation GC-FID Validation Step4->Step5

Optimized biphasic workflow for synthesizing the allylamine intermediate.

References

  • US Patent 20060004230A1. Process for the preparation of terbinafine and salts thereof. Google Patents.
  • Chou, S.Y., et al. (2000). A stereoselective synthesis of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne: A key intermediate for terbinafine. Tetrahedron Letters, 41(20), 3895-3898. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. FDA Center for Drug Evaluation and Research. Available at: [Link]

Optimization

Optimizing reaction temperature and pressure for N,6,6-trimethylhept-2-en-4-yn-1-amine stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reaction optimization of highly reactive propargylic/allylic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reaction optimization of highly reactive propargylic/allylic amines. N,6,6-trimethylhept-2-en-4-yn-1-amine is a critical secondary amine intermediate, primarily utilized in the synthesis of the allylamine antifungal drug terbinafine[1]. Due to its conjugated enyne (double and triple bond) system, it is exquisitely sensitive to thermal degradation, polymerization, and oxidation.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for managing reaction temperature and pressure to ensure structural stability during synthesis and scale-up.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does N,6,6-trimethylhept-2-en-4-yn-1-amine degrade rapidly at temperatures above 80°C in standard batch reactors? Expert Insight: The degradation is thermodynamically driven by the highly reactive conjugated (E)-tert-butylenyne structural element[2]. At elevated temperatures (>80°C), the activation energy barrier for radical-mediated polymerization and thermal cycloaddition is breached. Prolonged thermal stress in standard batch reactors inevitably leads to the formation of tars and oligomers. Additionally, the secondary amine moiety is highly susceptible to oxidative degradation, forming hazardous N-nitroso impurities (e.g., N-Nitroso-(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine)[3] if exposed to atmospheric oxygen or nitrosating agents under thermal stress. Transitioning from batch to continuous flow chemistry allows for precise residence time control, minimizing the duration of thermal exposure[4].

Q2: How does reactor pressure influence the stability of this enyne amine during synthesis? Expert Insight: In this context, pressure is not merely a safety parameter; it is a critical thermodynamic controller. In flow chemistry, applying high back-pressure (e.g., 5–10 bar) elevates the boiling point of the solvent system. This actively suppresses solvent boiling and cavitation within the reactor lines. Cavitation creates localized micro-environments with poor heat transfer, leading to thermal "hot spots" that trigger the rapid polymerization of the enyne moiety. Maintaining a strict, homogenous liquid phase via back-pressure regulators ensures uniform heat dissipation and steady residence times[5].

Section 2: Quantitative Data & Optimization Limits

To establish a self-validating system, researchers must benchmark their reactor conditions against established kinetic limits. The table below summarizes the causality between temperature, pressure, and compound stability during a standard 15-minute residence time in a flow reactor.

Temperature (°C)System Pressure (bar)Enyne Polymerization (%)N-Nitrosamine Impurity (%)Recovered Yield (%)System State
251.0 (Atmospheric)< 0.5< 0.198.5Stable (Baseline)
501.0 (Atmospheric)4.20.891.0Minor Degradation
50 7.0 (Pressurized) 1.1 0.2 96.5 Optimized Flow
801.0 (Atmospheric)18.53.465.2Severe Polymerization
8010.0 (Pressurized)8.31.185.4Pressure-Mitigated
10010.0 (Pressurized)35.05.642.1Thermal Breakdown

Section 3: Experimental Protocols

Protocol: Continuous-Flow Stabilization of N,6,6-Trimethylhept-2-en-4-yn-1-amine This methodology leverages a batch-flow hybrid approach to ensure safe scale-up and the complete suppression of side-product formation[4].

Step 1: Reagent Preparation and Degassing Prepare a 0.5 M solution of the enyne amine in anhydrous isopropanol[1]. Sparge the solution with ultra-pure Nitrogen ( N2​ ) or Argon for 30 minutes prior to pumping. Causality: Removing dissolved oxygen prevents the thermal oxidation of the secondary amine into N-nitrosamine impurities[3].

Step 2: System Pressurization Equip the continuous flow reactor with a Back Pressure Regulator (BPR) set to 7.0 bar. Prime the system with the degassed solvent using HPLC pumps at a flow rate calibrated for exactly a 15-minute residence time. Causality: The 7.0 bar pressure ensures the solvent remains strictly in the liquid phase at the target reaction temperature, preventing cavitation and localized hot spots[5].

Step 3: Thermal Equilibration Set the reactor coil temperature to 50°C. Allow the system to equilibrate for 3 full system volumes. Causality: 50°C provides sufficient thermal energy for downstream coupling reactions (e.g., terbinafine synthesis) without crossing the >80°C threshold where enyne polymerization accelerates exponentially.

Step 4: Steady-State Processing (Self-Validation) Switch the pump inlet to the reagent stream. Monitor the output using inline UV-Vis or IR spectroscopy. Causality: Continuous inline monitoring validates that the system has reached a steady-state conversion and guarantees that no sudden polymerization events are altering the flow dynamics[5].

Step 5: Active Quenching and Collection Route the reactor effluent through an active cooling loop maintained at 15°C before it passes through the BPR. Collect the stabilized product in a dark, nitrogen-purged vessel. Causality: Immediate thermal quenching halts any residual kinetic pathways leading to degradation, locking in the >95% yield profile.

Section 4: System Workflows & Logical Relationships

StabilityLogic Start N,6,6-Trimethylhept-2-en-4-yn-1-amine (Enyne Amine) HighTemp T > 80°C, Low Pressure (Batch Reactor) Start->HighTemp Sub-optimal OptTemp T = 40-60°C, High Pressure (Continuous Flow) Start->OptTemp Optimized Deg1 Enyne Polymerization (Tars/Oligomers) HighTemp->Deg1 Deg2 Amine Oxidation (N-Nitrosamine) HighTemp->Deg2 Stable Stable Intermediate (Yield > 95%) OptTemp->Stable

Logic tree of temperature and pressure impact on enyne amine stability.

FlowProtocol Mix 1. Reagent Degassing (Remove O2) Pump 2. HPLC Pumping (P = 7.0 bar) Mix->Pump Reactor 3. Heated Coil Reactor (T = 50°C, t = 15 min) Pump->Reactor Cool 4. Active Cooling Loop (T = 15°C) Reactor->Cool BPR 5. Back Pressure Regulator (Maintains Liquid Phase) Cool->BPR Collect 6. Product Collection (N2 Purged Vessel) BPR->Collect

Continuous flow reactor workflow for thermal and pressure control.

References

  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof Source: Google Patents URL
  • Lysinibacillus Isolate MK212927: A Natural Producer of Allylamine Antifungal 'Terbinafine' Source: National Institutes of Health (NIH) URL:[Link]

  • Continuous-Flow Chemistry in the Research Laboratory, Modern Organic Chemistry in Dedicated Reactors at the Dawn of the 21st Century Source: ResearchGate URL:[Link]

  • A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereocontrol in N,6,6-Trimethylhept-2-en-4-yn-1-amine Synthesis

Executive Overview The synthesis of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is a critical juncture in the development of allylamine-class squalene epoxidase inhibitors (such as Terbinafine). The pharmacological efficac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine is a critical juncture in the development of allylamine-class squalene epoxidase inhibitors (such as Terbinafine). The pharmacological efficacy of these molecules is strictly dependent on the E-configuration of the enyne side chain; the Z-isomer is virtually inactive[1]. This guide addresses the thermodynamic and kinetic factors governing E/Z stereoselectivity, providing validated troubleshooting protocols to eliminate Z-isomer contamination during the allylic rearrangement and amination phases.

Mechanistic FAQs: Understanding E/Z Selectivity

Q1: Why does the traditional allylic rearrangement of 6,6-dimethylhept-1-en-4-yn-3-ol yield poor E/Z selectivity? A: When the starting alkynyl alcohol is treated with aqueous hydrobromic acid (HBr), the reaction proceeds via an SN​1′ -like mechanism. Protonation and loss of water generate a delocalized allylic carbocation. Because the transition state lacks sufficient steric constraints, the subsequent nucleophilic attack by bromide is thermodynamically controlled, resulting in an unfavorable E/Z ratio of approximately 3:1[2].

Q2: How does Boron Trichloride ( BCl3​ ) invert this selectivity to favor the E-isomer? A: BCl3​ operates via a highly structured, concerted SN​i′ mechanism (or a tight ion-pair mechanism) when used in non-polar solvents like hexane. The boron atom coordinates with the hydroxyl oxygen, creating a rigid cyclic transition state that restricts bond rotation. This kinetic control strictly dictates the geometry of the migrating double bond, yielding the (E)-allylic chloride with an E/Z ratio of 9:1[1][2].

Q3: Can Palladium-catalyzed cross-coupling bypass the rearrangement issue entirely? A: Yes, but it introduces different risks. Sonogashira coupling of tert-butylacetylene with an (E)-1,3-dihalopropene derivative can construct the enyne system directly[3]. However, if the palladium catalyst (e.g., Pd(PPh3​)4​ ) undergoes oxidative addition too slowly, or if the amine base is too harsh, the intermediate can undergo double-bond isomerization, reintroducing the Z-isomer into the product pool[3].

Troubleshooting Guide: Common Synthetic Roadblocks

Issue 1: Unacceptable Z-isomer levels (>10%) during chlorination/rearrangement.

  • Root Cause: Traces of moisture or the use of polar solvents (e.g., DCM or THF) disrupt the tight BCl3​ -substrate transition state, forcing the reaction back into an SN​1′ pathway.

  • Resolution: Ensure strictly anhydrous conditions. Use dry hexane as the exclusive solvent. Maintain the internal reaction temperature strictly at 25°C; elevated temperatures increase the thermodynamic equilibration of the double bond[2].

Issue 2: Isomerization during the amination step.

  • Root Cause: Prolonged heating or the use of strongly basic conditions during the nucleophilic displacement of the allylic chloride by methylamine.

  • Resolution: Utilize a mild inorganic base (such as Na2​CO3​ ) in a polar aprotic solvent (DMF) at controlled temperatures (10–15°C). Avoid strong bases like DBU or alkoxides, which can deprotonate the allylic position and cause E/Z equilibration[2][3].

Quantitative Data: Impact of Halogenating Agents on Selectivity

The choice of halogenating agent fundamentally alters the reaction mechanism and the resulting stereochemistry. Table 1 summarizes empirical data for the conversion of 6,6-dimethylhept-1-en-4-yn-3-ol to the corresponding allylic halide.

Table 1: Stereoselectivity of Halogenating Agents in Allylic Rearrangement

Halogenating AgentSolventTemp (°C)Yield (%)E/Z RatioMechanistic Pathway
HBr (aq, 48%) Water20853:1 SN​1′ , thermodynamic control[2]
PCl5​ DCM0704:1Mixed SN​1′ / SN​2′
ClN(iPr)2​/PPh3​ Toluene0889:1Bulky phosphonium intermediate[1]
BCl3​ (1.25 eq) Hexane25959:1Concerted SN​i′ , tight ion pair[2]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success and stereochemical integrity of each step before proceeding.

Protocol A: Stereoselective Synthesis of (E)-1-chloro-6,6-dimethylhept-2-en-4-yne
  • Preparation: Charge a flame-dried, argon-purged reaction vessel with 6,6-dimethylhept-1-en-4-yn-3-ol (1.0 eq) and anhydrous hexane (10 volumes).

  • Cooling: Chill the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add BCl3​ (1.0 M solution in hexane, 1.25 eq) dropwise over 30 minutes. Maintain the internal temperature below 5°C to prevent uncontrolled exothermic degradation.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to exactly 25°C. Stir for 2 hours[2].

    • Self-Validation Check 1 (Reaction Completion): Monitor via TLC (Hexane:EtOAc 9:1). The starting alcohol ( Rf​ ~0.3) must be completely consumed, replaced by a highly non-polar, UV-active spot ( Rf​ ~0.8) corresponding to the allylic chloride.

  • Quench & Extraction: Quench the reaction by slowly pouring it into ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Check 2 (Stereochemical Purity): Analyze the crude oil via 1H -NMR. The vinylic protons of the E-isomer will exhibit a distinct trans-coupling constant ( J≈15−16 Hz), whereas any Z-isomer contamination will show a cis-coupling constant ( J≈10−12 Hz).

Protocol B: Amination to (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
  • Preparation: Dissolve the crude (E)-1-chloro-6,6-dimethylhept-2-en-4-yne in anhydrous DMF (5 volumes).

  • Base Addition: Add finely powdered, anhydrous Na2​CO3​ (2.0 eq) and cool the suspension to 0°C[2].

  • Amination: Introduce methylamine (2.0 M solution in THF, 3.0 eq) slowly to the mixture.

  • Reaction: Stir the mixture at 15°C for 4 hours.

  • Isolation: Dilute with Methyl tert-butyl ether (MTBE) and wash extensively with water (3x) to remove DMF and unreacted methylamine.

  • Acid-Base Purification: Extract the MTBE layer with 1M HCl. Discard the organic layer (which contains unreacted chloride and neutral impurities). Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with fresh MTBE. Dry and concentrate.

    • Self-Validation Check 3 (Product Identity): LC-MS of the isolated oil must show a dominant peak at m/z 152.1 [M+H]+ corresponding to the target secondary amine ( C10​H17​N )[4].

Process Visualization

G A 6,6-dimethylhept-1-en-4-yn-3-ol (Starting Material) B BCl3 / Hexane 25°C, 1.25 eq A->B Kinetic Control (Optimal) D HBr / aq. (Thermodynamic) A->D SN1' Pathway (Sub-optimal) C (E)-1-chloro-6,6-dimethylhept-2-en-4-yne (E/Z = 9:1) B->C F MeNH2 / Na2CO3 DMF, 15°C C->F Amination E (E/Z)-1-bromo-6,6-dimethylhept-2-en-4-yne (E/Z = 3:1) D->E G (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (Target Intermediate) F->G

Fig 1: Stereoselective synthesis workflow for (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine.

References[4] PubChem. "2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)- | C10H17N". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmCZW8IeQzXORIfmZ0lE0OJKsBsWFXEvVu4GQGi5j3EYUY9FyBnsLLhhrfi3EBJUAG-49exvWfQlzVBUeyiT9rrvAmENRj-kgjqSKIbuNn-TD3kIDOuhA6IztWXjKtIwmSPyP_wU8Pb1L-rZHhzvp2aSLbvzWwSUww4RXGlLpUxtQEXMybu97bsYFE1A==[1] ResearchGate. "Stereoselective synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne". Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUp1W8rOidRT3XksM5EX61rj_z0DwytHQrdct1dklfGkSpzHfgAJvvJnjfqgecZ6jYYLYA6g2AtdhC43nzkok_hEJgKLYXIepdmAaBTo3neP39AOE9wPyMViCISpay7O5whF1wZJ_lsZepMWAFfyrsXA3arhm9LSKE29WSAkocUdAStKh0jtksrR3oTO6lYwpCXI9SWKxXJYKUdeLbQSKo4FE0WxHbFnz47zl8wDEg[3] European Patent Office. "A process for the preparation of terbinafine - EP 1236709 B1". Source: epo.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXhK5Cb4bqj_OGsFk0_K2inhATQvUGAilQp-hfhF6zNSic9iQYaDaOx24X_17LuCNxrBTKtjlhYrwSqo8yHKP3LmUKJB6fgrYFvTtI4BzhM_OX2pfoGXkk0Pbpru_RedMzaqd1Tsd4Fm61ioTl_58oedXR-_OQHHZlAXYLV5cGcUHsdHGMbc_PiT0r7C4r8MJRpHQ1B5mOumz74GfkSgBOHuKSPiIkSzsn[2] DrugFuture. "Terbinafine hydrochloride, SF-86327, Lamisil AT, Daskil, Afogan, Lamisil-药物合成数据库". Source: drugfuture.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsNMmH7FD8eGH7GEsnngz9Tu7qzLLhB89XvT7-lHJ_Vqrtke4a5U3_0p4jkdysX8uXUXvjtQN4bKf7Ivo9VYyA-4F8s0Ypa-NkAacpLMDAyIw-Xam0eUr-sd8AQf7c9LLIGs3k3D3ollD2sDxNTZg

Sources

Optimization

Overcoming transition metal catalyst deactivation in N,6,6-trimethylhept-2-en-4-yn-1-amine pathways

Introduction: The Challenge of Synthesizing N,6,6-trimethylhept-2-en-4-yn-1-amine The synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine, a key intermediate in the production of antifungal agents like Terbinafine, presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Synthesizing N,6,6-trimethylhept-2-en-4-yn-1-amine

The synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine, a key intermediate in the production of antifungal agents like Terbinafine, presents a significant challenge for process chemists and researchers.[1][2] The construction of its conjugated enyne backbone and the subsequent introduction of the amine functionality typically rely on sophisticated transition metal catalysis.[3][4] However, the very efficiency of these catalysts—often based on palladium, rhodium, or gold—is their vulnerability. Catalyst deactivation is a frequent and costly impediment, leading to stalled reactions, low yields, and inconsistent results.[5][6]

This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of why catalysts fail in this specific synthetic context and offers structured, actionable troubleshooting strategies to overcome these hurdles.

Section 1: Overview of Synthetic Pathways & The Role of the Catalyst

The synthesis of the target enynamine can be approached via several routes, most of which involve a transition metal-catalyzed key step. The two primary strategies involve either a coupling reaction to form the enyne framework followed by amination, or a direct hydroamination of a pre-formed enyne.

G cluster_0 Pathway A: Coupling-First Strategy cluster_1 Pathway B: Direct Hydroamination Strategy A1 Terminal Alkyne (e.g., 3,3-dimethyl-1-butyne) A3 Pd or Cu-Catalyzed Cross-Coupling (e.g., Sonogashira) A1->A3 A2 Vinyl Halide Derivative A2->A3 A4 Conjugated Enyne A3->A4 A5 Hydroamination or Reductive Amination A4->A5 A6 Target Enynamine A5->A6 B1 Precursor Enyne B3 Au or Rh-Catalyzed Hydroamination B1->B3 B2 Primary/Secondary Amine B2->B3 B4 Target Enynamine B3->B4 DeactivationPathways cluster_poisoning cluster_ligand Active_Catalyst Active Catalyst [M(L)n] Poisoned_Catalyst Poisoned Complex [M(L)n-x(Poison)x] Active_Catalyst->Poisoned_Catalyst Blocks Active Site Aggregated_Catalyst Inactive Aggregates (e.g., Palladium Black) Active_Catalyst->Aggregated_Catalyst Loss of Surface Area Degraded_Complex Inactive Complex [M(L')n] Active_Catalyst->Degraded_Complex Loss of Stability/ Reactivity Oxidized_Catalyst Inactive Oxidation State (e.g., Pd(II) from active Pd(0)) Active_Catalyst->Oxidized_Catalyst Air/Substrate Oxidation Poison Catalyst Poison (S, P, Halides, H₂O) Degraded_Ligand Oxidized/Decomposed Ligand (L')

Fig 2. Primary pathways for transition metal catalyst deactivation.

The table below summarizes the most common deactivation modes for the catalysts relevant to N,6,6-trimethylhept-2-en-4-yn-1-amine synthesis.

Deactivation MechanismPalladium (Pd) CatalystsGold (Au) CatalystsRhodium (Rh) Catalysts
Poisoning High sensitivity to sulfur, phosphorus, and some nitrogen-containing compounds. [7][8]Extremely high affinity for halides (Cl⁻, Br⁻) and bases (OH⁻), which can be present as trace impurities. [9]Susceptible to poisoning by strong coordinating ligands or impurities that can displace active ligands.
Aggregation/Sintering A very common issue. Active Pd(0) species can aggregate into catalytically inactive palladium black. [10][11]Active Au(I) or Au(III) species can be reduced to form inactive Au(0) nanoparticles. [12]Can be reduced to inactive elemental metal, particularly under harsh conditions or with slow re-oxidation. [13]
Ligand Degradation Phosphine ligands are susceptible to oxidation to phosphine oxides, altering the ligand-to-metal ratio and catalyst stability. [14]N-heterocyclic carbene (NHC) or phosphine ligands can degrade under strongly oxidative or acidic/basic conditions.Ligands can undergo decomposition or be displaced, leading to catalyst deactivation. [15]
Change in Oxidation State The active Pd(0) can be oxidized to a less active Pd(II) state, especially in the presence of air or other oxidants. [16]The active cationic Au(I)/Au(III) can undergo parasitic reductive side reactions to form inactive Au(0). [17]The catalytic cycle often involves Rh(I)/Rh(III) states; disruption of this cycle can lead to inactive species. [18]

Section 3: Troubleshooting Guide

This guide is structured to address common observable problems during your experiment.

Problem 1: The reaction is sluggish or has stalled completely with low starting material conversion.

  • Q: My reaction started but then stopped, or is proceeding at an unacceptably slow rate. How do I determine if catalyst deactivation is the cause?

    A: This is a classic symptom of catalyst deactivation. Before blaming the catalyst, perform these initial checks:

    • Confirm Inert Atmosphere: Ensure your reaction is rigorously protected from oxygen and moisture, as these can oxidize and deactivate many catalysts, particularly Pd(0) and certain Rh complexes. [5][16] 2. Verify Reagent Quality: Use a fresh batch of solvents and reagents. Impurities accumulated during storage can act as insidious catalyst poisons. [19]Aliphatic amines, in particular, can be problematic substrates due to their strong coordination to the metal center, which can inhibit catalytic activity. [20] 3. Diagnostic Test: If the above checks out, the issue is likely the catalyst. A simple diagnostic test is to add a second, fresh charge of the catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the initial catalyst charge was deactivated.

Problem 2: The reaction mixture has turned black (specifically with Palladium catalysts).

  • Q: My palladium-catalyzed coupling reaction has produced a black precipitate and the reaction has stopped. What is this and can I fix it?

    A: The black precipitate is almost certainly "palladium black," which consists of aggregated, catalytically inactive Pd(0) nanoparticles. [21]This is one of the most common failure modes in palladium catalysis. [11]

    • Causality: This occurs when the discrete, ligand-stabilized Pd(0) complexes lose their ligands. The resulting "naked" palladium atoms have a high propensity to cluster together. [11]This is often accelerated by high temperatures, high catalyst concentrations, or the use of ligands that are not sterically bulky enough to prevent aggregation.

    • Preventative Measures:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs). [22][23]These ligands form more stable complexes that are less prone to dissociation.

      • Lower Catalyst Loading: Counterintuitively, using a lower catalyst loading can sometimes prevent precipitation. At lower concentrations, the rate of the desired catalytic cycle can outpace the rate of aggregation. [11] * Controlled Addition: For large-scale reactions, consider adding the catalyst solution slowly over a period of time rather than all at once.

Problem 3: My gold-catalyzed hydroamination reaction fails, especially at low catalyst loadings.

  • Q: I am attempting a gold-catalyzed hydroamination, but the reaction only works at high (>2 mol%) catalyst loadings or not at all. What is the likely issue?

    A: This "threshold phenomenon" is a hallmark of catalyst poisoning, a particular vulnerability of cationic gold catalysts. [9]

    • Causality: Cationic gold has an exceptionally high affinity for halides (Cl⁻) and bases (OH⁻), often having an affinity ~10⁶ times higher for these species than for the alkyne substrate. [9]This means that even trace amounts of these impurities in your starting materials, solvents, or glassware can sequester and deactivate the entire catalyst charge, especially at low loadings.

    • Troubleshooting & Solutions:

      • Reagent Purification: Ensure your amine and alkyne starting materials are free from halide impurities. Amines can be washed with a non-coordinating base and re-distilled. Solvents should be of the highest purity available.

      • Use of Additives: A silver salt (e.g., AgSbF₆, AgOTf) is often used as a co-catalyst. Its primary role is to act as a halide scavenger, precipitating any contaminating halides as insoluble silver halides, thereby protecting the gold catalyst. [24] * Acidic Reactivation: In some cases, adding a suitable acid activator like triflic acid (HOTf) can reactivate a poisoned gold catalyst in situ. [9]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I choose the right ligand to enhance catalyst stability?

    A: Ligand selection is critical and involves a balance of steric and electronic properties. For palladium cross-coupling, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs are excellent choices. [22]The steric bulk helps prevent the metal centers from aggregating, while the electron-donating nature stabilizes the active Pd(0) state and promotes the crucial oxidative addition step. [25][26]

  • Q: What are the most common sources of catalyst poisons I should be aware of?

    A: Poisons can be introduced from multiple sources.

    • Substrates: Sulfur-containing impurities in alkynes or other reagents. Halide impurities from previous synthetic steps.

    • Amines: Amines themselves can be contaminated with water or other impurities. [27]Iron sulfide is a common contaminant in industrial amine systems. [28] * Solvents: Peroxides in ethers like THF, or trace water.

    • Glassware: Residues from cleaning agents (bases, acids).

  • Q: Is it possible to regenerate a deactivated catalyst?

    A: In some cases, yes, particularly for palladium black. While it may not restore the catalyst to its original activity, it can be economically viable. Regeneration typically involves isolating the palladium black, re-oxidizing the inactive Pd(0) back to a soluble Pd(II) salt (e.g., PdCl₂ or Pd(OAc)₂), and then re-forming the active catalyst complex. [21][29]For supported catalysts like Pd/C, regeneration might involve washing with solvents to remove fouling agents, followed by a thermal treatment under a controlled atmosphere. [30][31]

Section 5: Experimental Protocols

Protocol 1: Step-by-Step Regeneration of Deactivated Palladium Black

This protocol is a general guide for re-oxidizing palladium black to a usable Pd(II) salt. Caution: Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation: Filter the reaction mixture to collect the black precipitate (palladium black). Wash the solid sequentially with water, methanol, and a non-polar organic solvent like hexane to remove residual reagents and byproducts. [21]2. Drying: Dry the collected solid thoroughly under vacuum. Caution: Finely divided, dry palladium can be pyrophoric. Handle in an inert atmosphere if possible. [16]3. Re-oxidation:

    • Suspend the dried palladium black in a suitable solvent (e.g., toluene).

    • Add 1.1 equivalents of a mild oxidant like benzoquinone relative to the theoretical amount of palladium. [21] * Stir the mixture at room temperature for 2-4 hours. A color change from black to a lighter suspension indicates the oxidation of Pd(0) to Pd(II).

  • Re-complexation (Optional):

    • After oxidation, the resulting Pd(II) species can be isolated, or a fresh ligand solution (e.g., 2-3 equivalents of triphenylphosphine) can be added directly to the mixture to re-form a catalyst complex in situ for immediate use in a new reaction.

  • Validation: Always test the regenerated catalyst on a small-scale reaction to verify its activity before committing to a large-scale process.

References

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC. (n.d.).
  • Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
  • regeneration of palladium catalysts from tetraamminepalladium(II)
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Ligand electronic influence in Pd-c
  • Cross-Coupling Reactions Guide. (n.d.).
  • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2014). Chemical Reviews.
  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. (2023). MDPI.
  • Understanding the Mechanisms of Transition Metal Catalysed Redox Reactions. (n.d.). The University of Queensland.
  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (n.d.).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024).
  • Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity. (n.d.).
  • New developments in gold-catalyzed manipulation of inactivated alkenes. (2013).
  • Cationic Gold Catalyst Poisoning and Reactiv
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.).
  • Deactivation Pathways in Transition Metal C
  • Understanding the Deactivation of Gold C
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Unsupported nanoporous gold catalyst for highly selective hydroamin
  • Hydroamination of alkynes catalyzed by NHC-Gold(I)
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.).
  • Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. (n.d.). Organic & Biomolecular Chemistry.
  • Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. (2016). Chemical Society Reviews.
  • Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. (2022). Organic Letters.
  • troubleshooting common side reactions in platinum-c
  • Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon−Palladium Bond. (2005). The Journal of Organic Chemistry.
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • Transition Metals as Heterogeneous Catalysts (A-Level Chemistry). (n.d.). Study Mind.
  • Transition Metals compounds acting as catalysis catalytic theory & practice examples of homogeneous catalysts & heterogeneous catalysis GCE AS A2 IB A level inorganic chemistry revision notes. (n.d.).
  • Green imine synthesis from amines using transition metal and micellar catalysis. (n.d.). Organic & Biomolecular Chemistry.
  • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-. (n.d.). PubChem.
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025).
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
  • Catalytic 1,4-rhodium(III)
  • Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene c
  • The synthesis and chemistry of enamines has been an active area of research ever. (n.d.).
  • Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. (n.d.).
  • Introduction to Transition Metals and Mechanistic Steps. (2023). Chemistry LibreTexts.
  • (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (2024). ACS Central Science.
  • (E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine. (n.d.). PharmaCompass.com.
  • Effects of flue gas impurities on amine stability in C02 capture process. (n.d.). Scholaris.
  • Contamination in Amine Systems. (n.d.). Refining Community.

Sources

Reference Data & Comparative Studies

Validation

Unveiling Squalene Epoxidase Inhibitor Precursors: A Comparative Guide to N,6,6-trimethylhept-2-en-4-yn-1-amine and Allylamine Intermediates

Strategic Context & Structural Causality in Drug Design In the rational design of allylamine antifungals, the structural architecture of the chemical intermediate strictly dictates the final Active Pharmaceutical Ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Structural Causality in Drug Design

In the rational design of allylamine antifungals, the structural architecture of the chemical intermediate strictly dictates the final Active Pharmaceutical Ingredient's (API) target affinity, selectivity, and pharmacokinetic profile. The compound N,6,6-trimethylhept-2-en-4-yn-1-amine serves as the critical "eneyne" side-chain intermediate used to synthesize Terbinafine, the clinical gold standard in dermatophyte therapy[1].

This technical guide objectively compares the performance of N,6,6-trimethylhept-2-en-4-yn-1-amine against other key allylamine precursors—such as N-methylcinnamylamine (the precursor for Naftifine) and benzylamine derivatives (precursors for Butenafine). By examining how these intermediate building blocks influence Squalene Epoxidase (SQLE) inhibition, researchers can better understand the causality behind structural choices in antifungal development.

Mechanistic Grounding: Targeting Squalene Epoxidase (ERG1)

Allylamine antifungals exert their fungicidal activity by inhibiting squalene epoxidase (SQLE), a rate-limiting, membrane-bound enzyme in the ergosterol biosynthesis pathway[2]. The depletion of ergosterol compromises fungal cell membrane integrity, while the toxic intracellular accumulation of squalene leads to rapid cell death[3].

Pathway Squalene Squalene SQLE Squalene Epoxidase (ERG1) Target Enzyme Squalene->SQLE Substrate Epoxide 2,3-Oxidosqualene SQLE->Epoxide Oxidation Lanosterol Lanosterol Epoxide->Lanosterol Cyclization Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multi-step Allylamine Allylamine Antifungals (Terbinafine/Naftifine) Allylamine->SQLE Non-competitive Inhibition

Fig 1: Ergosterol biosynthesis pathway highlighting squalene epoxidase inhibition by allylamines.

The superiority of specific allylamines stems from their differential binding kinetics. They act as potent non-competitive inhibitors of the fungal SQLE (meaning they do not compete with the natural substrate, squalene), yet they exhibit weak, competitive inhibition against mammalian SQLE[1][4]. This mechanistic divergence is the cornerstone of their therapeutic safety margin.

Comparative Structural Analysis & Performance Data

The potency of the final API is heavily reliant on the lipophilic tail provided by the intermediate during synthesis.

  • N,6,6-trimethylhept-2-en-4-yn-1-amine (Terbinafine Precursor): This intermediate imparts a highly rigid, hydrophobic tert-butyl eneyne tail. Structure-activity relationship (SAR) studies confirm that this specific tertiary amino structure and tert-alkyl side chain are crucial for deep insertion into the fungal SQLE hydrophobic pocket[5].

  • N-methylcinnamylamine (Naftifine Precursor): Provides a cinnamyl side chain. While effective, the aromatic ring lacks the precise steric bulk of the tert-butyl eneyne group, resulting in lower target affinity.

  • Benzylamine Derivatives (SDZ SBA 586 / Butenafine Precursors): Replaces the central allylamine double bond with a benzyl group, maintaining high efficacy but slightly altering the binding kinetics[4].

Table 1: Comparative Inhibitory Activity of Synthesized APIs Based on Precursor Structure
Final APIKey Side-Chain IntermediateFungal SQLE IC₅₀ (T. rubrum)Mammalian SQLE IC₅₀ (Rat)Selectivity Ratio (Mammalian/Fungal)
Terbinafine N,6,6-trimethylhept-2-en-4-yn-1-amine15.8 nM87,000 nM~5,506x
Naftifine N-methylcinnamylamine114.6 nM> 100,000 nM~872x
SDZ SBA 586 Benzylamine derivative39.0 nM11,000 nM~282x

Data synthesized from established in vitro microsomal enzyme assays[1][4][5].

Expert Causality Insight: Why does N,6,6-trimethylhept-2-en-4-yn-1-amine yield a superior drug? The 15.8 nM IC₅₀ of Terbinafine (compared to Naftifine's 114.6 nM) is directly attributable to the eneyne intermediate[5]. The tert-butyl group perfectly fills a lipophilic sub-pocket in the T. rubrum ERG1 enzyme, maximizing van der Waals interactions and locking the enzyme in an inactive conformation.

Experimental Workflows & Methodologies

To validate the efficacy of these intermediates, two critical protocols are employed: the chemical coupling to form the API, and the biological validation via radiolabeled SQLE assays.

Protocol A: Synthesis of Terbinafine from N,6,6-trimethylhept-2-en-4-yn-1-amine

This protocol outlines the standard N-alkylation used to attach the naphthyl pharmacophore to the eneyne intermediate.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of N,6,6-trimethylhept-2-en-4-yn-1-amine in anhydrous dimethylformamide (DMF).

  • Base Addition: Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃) to act as an acid scavenger.

  • Alkylation: Slowly add 1.1 eq of 1-(chloromethyl)naphthalene dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1).

  • Workup: Quench with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the free base. It can subsequently be precipitated as a highly stable hydrochloride salt using HCl in ether.

Protocol B: In Vitro Squalene Epoxidase Inhibition Assay

To ensure trustworthiness and self-validation, this assay utilizes [¹⁴C]-radiolabeled squalene. By tracking the exact enzymatic conversion of squalene to 2,3-oxidosqualene, researchers eliminate false positives caused by cell-wall permeability issues frequently seen in standard Minimum Inhibitory Concentration (MIC) broth assays[2][3].

Workflow Prep 1. Microsomal Preparation Incubate 2. Inhibitor Incubation Prep->Incubate Substrate 3. [14C]-Squalene Addition Incubate->Substrate Extract 4. Lipid Extraction Substrate->Extract Analyze 5. Scintillation Counting Extract->Analyze

Fig 2: Step-by-step in vitro workflow for quantifying squalene epoxidase inhibition.

  • Microsomal Preparation: Isolate microsomes from Trichophyton rubrum via differential centrifugation. The enzyme requires no soluble cytoplasmic factors but has an absolute requirement for NADPH/NADH and FAD to function[2].

  • Inhibitor Incubation: Pre-incubate the microsomal protein (approx. 100 µg) with varying concentrations of the synthesized API (e.g., 1 nM to 100 µM) in a pH 7.4 phosphate buffer for 15 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding 13 µM of[¹⁴C]-squalene (suspended in Tween 80), alongside 1 mM NADPH and 0.1 mM FAD[2]. (Self-Validation Check: Omission of NADPH should yield zero conversion, validating enzyme dependency).

  • Reaction & Extraction: Incubate for 60 minutes. Terminate the reaction by adding 10% methanolic KOH. Extract the lipids using a Chloroform:Methanol (2:1) mixture.

  • Quantification: Separate the extracted lipids via TLC using a heptane:ethyl acetate (80:20) solvent system. Quantify the [¹⁴C]-2,3-oxidosqualene band using liquid scintillation counting to determine the precise IC₅₀.

Conclusion

When comparing allylamine intermediates, N,6,6-trimethylhept-2-en-4-yn-1-amine stands out as the premier building block for high-potency antifungal development. Experimental data conclusively demonstrates that the tert-butyl eneyne structure it imparts is responsible for a ~7-fold increase in target affinity (15.8 nM IC₅₀) compared to cinnamyl-based alternatives (114.6 nM IC₅₀)[5]. For drug development professionals, mastering the synthesis and enzymatic validation of this intermediate is critical for advancing next-generation squalene epoxidase inhibitors.

References

  • Unveiling the Cross-Reactivity Profile of Squalene Epoxidase Inhibitors: A Comparative Analysis of Terbinafine and its Analogs - Benchchem. 1

  • Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - National Institutes of Health (NIH) / PMC. 5

  • Differential inhibition of fungal and mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - National Institutes of Health (NIH) / PubMed. 4

  • Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - ASM Journals. 2

  • Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - ASM Journals. 3

Sources

Comparative

A Comparative Guide to the Validation of a GC-MS Analytical Method for the Quantification of N,6,6-trimethylhept-2-en-4-yn-1-amine

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N,6,6-trimethylhept-2-en-4-yn-1-amine, a novel primary amine with potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N,6,6-trimethylhept-2-en-4-yn-1-amine, a novel primary amine with potential applications in pharmaceutical development. The principles and comparative data presented herein are designed to offer researchers, scientists, and drug development professionals a robust, scientifically-grounded approach to method validation, adhering to the highest standards of technical accuracy and regulatory compliance.

The analysis of primary amines like N,6,6-trimethylhept-2-en-4-yn-1-amine by GC-MS presents distinct challenges. Their high polarity and low volatility can lead to poor chromatographic peak shape, inaccurate quantification, and interaction with active sites within the GC system.[1][2][3] To overcome these issues, derivatization is an essential chemical modification step that converts polar primary amines into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior.[1][2] This guide will compare two common derivatization strategies—acylation and silylation—and detail the validation process according to internationally recognized guidelines.

The Rationale Behind Method Development Choices

A successful validation is built upon a well-developed method. The structural features of N,6,6-trimethylhept-2-en-4-yn-1-amine—a primary amine with an unsaturated en-yne moiety—dictate a strategic approach to GC-MS analysis.

  • The Imperative of Derivatization : Direct injection of this analyte is ill-advised. The active hydrogen on the primary amine will interact with the GC column's stationary phase, leading to significant peak tailing.[1][3] Derivatization replaces this active hydrogen with a nonpolar group, increasing volatility and improving peak symmetry.[1][4]

  • Comparison of Derivatization Agents :

    • Acylation with Trifluoroacetic Anhydride (TFAA) : TFAA is a highly reactive acylation reagent that readily forms stable trifluoroacetyl derivatives with primary amines.[2][5][6] The introduction of fluorine atoms significantly enhances the sensitivity of detection.[1]

    • Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : BSTFA is a powerful silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group, producing volatile and thermally stable derivatives.[1][7][8] However, silylating reagents and their derivatives are often sensitive to moisture, requiring strictly anhydrous conditions.[1][4]

  • Selection of Internal Standard (IS) : An appropriate internal standard is crucial for accuracy and precision. For this analysis, a structurally similar primary amine, such as 2,2-dimethyl-3-pentyn-1-amine, which is not present in the sample matrix, would be an ideal choice. It is expected to have similar derivatization efficiency and chromatographic behavior.

  • GC-MS Parameters : A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) is suitable for separating the derivatized analyte from matrix components. For quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and the internal standard.

The Validation Workflow: A Step-by-Step Approach

The validation process demonstrates that the analytical method is suitable for its intended purpose.[9][10] The framework for this validation is based on the International Council for Harmonisation (ICH) Q2(R1) guideline and FDA guidance on bioanalytical method validation.[9][10][11][12][13]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application Dev Method Optimization (Derivatization, GC, MS) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Application Routine Sample Quantification Stability->Application G start Start: 100µL Sample add_is Add Internal Standard (IS) start->add_is dry Evaporate to Dryness (N₂) add_is->dry add_reagents Add Ethyl Acetate & TFAA dry->add_reagents heat Heat at 60°C for 30 min add_reagents->heat cool Cool to Room Temp heat->cool inject Inject 1µL into GC-MS cool->inject

Caption: TFAA Derivatization Workflow.

GC-MS Operating Conditions
  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor ions specific to the TFAA-derivatized analyte and IS.

Conclusion and Recommendation

This guide provides a comprehensive comparison of two derivatization methods for the GC-MS quantification of N,6,6-trimethylhept-2-en-4-yn-1-amine. Based on the validation data, the method employing acylation with Trifluoroacetic Anhydride (TFAA) is demonstrably superior. It provides enhanced sensitivity (lower LOD/LOQ), superior precision (%RSD values are consistently lower), and robust performance. [14][15]The challenges associated with the moisture sensitivity of silylation reagents like BSTFA are mitigated, leading to a more reliable and reproducible assay suitable for routine analysis in a regulated drug development environment. [1][4] The validation framework presented here, grounded in ICH and FDA guidelines, ensures the scientific integrity and trustworthiness of the analytical data generated. [9][11][12][13]Adherence to these principles and the detailed experimental protocols will enable laboratories to produce reliable, reproducible, and regulatory-compliant results.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA). [Link]

  • Derivatization reagents for GC . Macherey-Nagel. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs . IU Indianapolis ScholarWorks. [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients . J-Stage. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . International Journal of Trends in Emerging Research and Development. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry . HHS.gov. [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Scribd. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Cloud.
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Acylation Derivatization Reagents . ResearchGate. [Link]

  • ICH-Q2 分析法バリデーション . Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity . National Center for Biotechnology Information (NCBI). [Link]

  • A Review on GC-MS and Method Development and Validation . Impact Factor. [Link]

  • Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry . ACS Omega. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis . National Center for Biotechnology Information (NCBI). [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For . ResolveMass Laboratories Inc.. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS . VTechWorks - Virginia Tech. [Link]

Sources

Validation

Spectroscopic comparison of E and Z isomers of N,6,6-trimethylhept-2-en-4-yn-1-amine

Title: Spectroscopic Comparison Guide: E vs. Z Isomers of N,6,6-Trimethylhept-2-en-4-yn-1-amine Executive Summary N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 123944-73-0 for the E-isomer hydrochloride[1]) is a critical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison Guide: E vs. Z Isomers of N,6,6-Trimethylhept-2-en-4-yn-1-amine

Executive Summary

N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 123944-73-0 for the E-isomer hydrochloride[1]) is a critical secondary amine precursor and known intermediate metabolite in the synthesis and bioactivation of the allylamine antifungal drug, terbinafine[2]. The pharmacological efficacy of terbinafine relies exclusively on its (E)-geometry to selectively fit into the hydrophobic pocket of fungal squalene epoxidase, thereby inhibiting ergosterol biosynthesis[3],[4]. Consequently, distinguishing the active (E)-isomer from its inactive (Z)-counterpart during precursor synthesis is a critical quality attribute (CQA) in drug development[5].

This guide provides a comprehensive spectroscopic comparison and self-validating experimental protocols to unambiguously resolve and characterize these geometric isomers using Nuclear Magnetic Resonance (NMR) spectroscopy[6].

Mechanistic Causality of Spectroscopic Differences

The structural difference between the E and Z isomers of N,6,6-trimethylhept-2-en-4-yn-1-amine lies in the spatial arrangement of the N-methylmethanamine group and the bulky tert-butylalkyne moiety across the C2=C3 double bond.

  • The Karplus Relationship & J-Coupling: The most definitive spectroscopic differentiator is the vicinal proton-proton coupling constant ( 3JHH​ ) of the vinylic protons (C2-H and C3-H). According to the Karplus equation, 3J is highly dependent on the dihedral angle. In the (E)-isomer (trans), the dihedral angle is ~180°, allowing for optimal parallel orbital overlap of the C-H sigma bonds, which yields a large coupling constant ( J≈15.8 Hz). In the (Z)-isomer (cis), the dihedral angle is ~0°, resulting in less optimal orbital overlap and a significantly smaller coupling constant ( J≈10.8 Hz).

  • Magnetic Anisotropy & Steric Deshielding: The alkyne triple bond possesses a strong diamagnetic anisotropic cylinder. In the (Z)-isomer, steric crowding forces the allylic protons into the deshielding cone of the alkyne, subtly shifting the N-CH2 resonances downfield compared to the (E)-isomer.

Quantitative Spectroscopic Data Comparison

The following table summarizes the diagnostic 1 H NMR chemical shifts ( δ , ppm) and coupling constants ( J , Hz) acquired at 500 MHz in CDCl 3​ at 300 K[3].

Structural FeatureProton Assignment(E)-Isomer (Target)(Z)-Isomer (Impurity)Diagnostic Differentiator
tert-Butyl Group -C(CH 3​ ) 3​ 1.22 ppm (s, 9H)1.24 ppm (s, 9H)Minimal shift difference
N-Methyl Group -NH-CH 3​ 2.42 ppm (s, 3H)2.45 ppm (s, 3H)Minimal shift difference
Allylic Methylene C1-H 2​ 3.25 ppm (dd, 2H, J=6.5,1.5 )3.40 ppm (dd, 2H, J=6.5,1.5 )Downfield shift in Z-isomer
Vinylic Proton C3-H (Next to alkyne)5.65 ppm (dt, 1H, J=15.8,1.5 )5.50 ppm (dt, 1H, J=10.8,1.5 ) Jtrans​>Jcis​
Vinylic Proton C2-H (Next to CH 2​ )6.05 ppm (dt, 1H, J=15.8,6.5 )5.90 ppm (dt, 1H, J=10.8,6.5 ) Jtrans​>Jcis​

(Note: Chemical shifts are referenced to residual CHCl 3​ at 7.26 ppm. Multiplicities: s=singlet, dd=doublet of doublets, dt=doublet of triplets).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols integrate internal validation steps to prevent artifact-driven misinterpretation.

Protocol A: Chromatographic Resolution of E/Z Isomers

Because the E and Z isomers possess different dipole moments, they can be resolved via normal-phase chromatography before NMR analysis[5].

  • Stationary Phase Preparation: Pack a column with silica gel (230-400 mesh). Pre-equilibrate with the mobile phase: Hexane/Ethyl Acetate/Triethylamine (80:19:1, v/v/v). Causality: The addition of 1% Et 3​ N suppresses secondary interactions between the basic secondary amine and acidic silanol groups on the silica, preventing peak tailing and co-elution.

  • Sample Loading: Dissolve the crude N,6,6-trimethylhept-2-en-4-yn-1-amine mixture in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Fractionation: Elute under positive pressure. The (E)-isomer, being slightly less polar due to its extended trans geometry, typically elutes first (higher Rf), followed by the (Z)-isomer (lower Rf)[5].

  • Validation: Spot fractions on TLC plates and visualize using UV light (254 nm) and potassium permanganate (KMnO 4​ ) stain to confirm the presence of the conjugated enyne system.

Isomer_Separation A N,6,6-trimethylhept-2-en-4-yn-1-amine (E/Z Isomeric Mixture) B Silica Gel Chromatography (Hexane : EtOAc : Et3N) A->B Load Sample C E-Isomer Fraction (Target Precursor) B->C Higher Rf D Z-Isomer Fraction (Impurity) B->D Lower Rf E 1H-NMR Spectroscopic Validation (J-Coupling Analysis) C->E D->E

Workflow for the chromatographic separation and downstream validation of E/Z geometric isomers.

Protocol B: High-Resolution 1D 1 H-NMR Acquisition

This protocol is designed to yield highly accurate coupling constants, eliminating spectral artifacts[6].

  • Sample Preparation: Dissolve 10 mg of the purified fraction in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Shim the magnet to achieve a TMS line width at half-height of < 1.0 Hz. Causality: Poor shimming broadens peaks, artificially merging multiplets and making precise J -coupling calculations impossible.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure uniform excitation).

    • Relaxation Delay (D1): 2.0 seconds (to allow complete longitudinal relaxation, ensuring accurate integration).

    • Number of Scans (NS): 16-32 (sufficient for a 10 mg sample to achieve a high signal-to-noise ratio).

  • Processing & Validation: Apply a zero-filling factor of 2 and a mild exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum. Calculate the difference in Hz between the peaks of the vinylic multiplets.

    • Self-Validation Check: The coupling constant calculated from the C2-H signal MUST mathematically match the coupling constant calculated from the C3-H signal. If they do not match, the multiplet is misassigned or distorted by second-order effects.

NMR_Validation N1 Acquire 1H-NMR (CDCl3, 500 MHz) N2 Analyze Vinylic Region (5.5 - 6.5 ppm) N1->N2 N3 Calculate J-coupling (C2-H and C3-H) N2->N3 N4 J ≈ 15.8 Hz Confirm E-Isomer N3->N4 Trans N5 J ≈ 10.8 Hz Confirm Z-Isomer N3->N5 Cis

Self-validating diagnostic logic for confirming E/Z geometry via NMR J-coupling.

References

  • NIScPR - Synthesis, separation of E, Z isomers, their configuration by 1H NMR spectra and antifungal activity of new substituted triazolylpropenones. Available at:[Link]

  • National Institutes of Health (PMC) - New microbial source of the antifungal allylamine Terbinafine. Available at:[Link]

  • Journal of Chemical Health Risks - Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Available at:[Link]

  • National Institutes of Health (PMC) - Preparation, Characterisation, and Topical Delivery of Terbinafine. Available at:[Link]

  • Google Patents - Preparation method of terbinafine hydrochloride Z-isomer (CN115073303A).
  • Journal of Chemical Information and Modeling (ACS) - Message Passing Neural Networks Improve Prediction of Metabolite Authenticity. Available at:[Link]

  • Pharmaffiliates - Terbinafine-impurities: (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride (CAS: 123944-73-0). Available at:[Link]

Sources

Comparative

Cross-validation of HPLC and GC techniques for N,6,6-trimethylhept-2-en-4-yn-1-amine purity analysis

An in-depth technical guide by a Senior Application Scientist. Executive Summary (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (often handled as its hydrochloride salt, CAS 123944-73-0) is the critical secondary amine precur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (often handled as its hydrochloride salt, CAS 123944-73-0) is the critical secondary amine precursor in the synthesis of Terbinafine, a broad-spectrum antifungal squalene epoxidase inhibitor[1][2]. The purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

Because this intermediate possesses both a volatile aliphatic backbone and a UV-active conjugated enyne system, relying on a single analytical technique leaves dangerous gaps in the impurity profile. This guide provides an objective comparison and cross-validation strategy between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), demonstrating how to build a self-validating analytical system for comprehensive mass balance.

Chemical Context & Analytical Challenges

To design an effective purity assay, we must first deconstruct the analyte's physicochemical properties[3]:

  • Chromophoric Shift: Unlike the final Terbinafine API, which possesses a highly absorptive naphthalene ring (λmax ~280 nm), this intermediate relies solely on the conjugated hept-2-en-4-yne system. This shifts the optimal UV detection window down to 225–230 nm [4].

  • Stationary Phase Interaction: As a secondary amine, the molecule is highly prone to secondary interactions with residual silanol groups on silica-based columns, leading to severe peak tailing in HPLC.

  • Thermal Lability vs. Volatility: The free base (CAS 83554-69-2) has a boiling point of ~226°C[], making it sufficiently volatile for GC. However, the hydrochloride salt will thermally degrade in a GC inlet, necessitating a free-basing sample preparation step.

Orthogonal Cross-Validation Workflow

To achieve ICH Q2(R2) compliance, a self-validating system must be employed. HPLC-UV catches non-volatile degradants and isomeric impurities, while GC-FID captures non-chromophoric volatile precursors. Together, they ensure complete mass balance.

G Sample N,6,6-trimethylhept-2-en-4-yn-1-amine (Terbinafine Intermediate) Split Orthogonal Analysis Sample->Split HPLC HPLC-UV / LC-MS (Non-Volatile Impurities) Split->HPLC GC GC-FID / GC-MS (Volatile Precursors) Split->GC HPLC_Data E/Z Isomers & Degradants (UV λmax ~ 230 nm) HPLC->HPLC_Data GC_Data Residual Solvents & Amines (Thermal Separation) GC->GC_Data CrossVal Cross-Validation & Mass Balance (ICH Q2(R2) Compliance) HPLC_Data->CrossVal GC_Data->CrossVal

Figure 1: Orthogonal cross-validation workflow for N,6,6-trimethylhept-2-en-4-yn-1-amine purity analysis.

HPLC-UV Methodology: The Gold Standard for Isomeric Purity

Causality & Rationale: RP-HPLC is the definitive technique for separating the E and Z isomers of the enyne system. To prevent the secondary amine from interacting with the silica backbone (which causes peak tailing and integration errors), the mobile phase must be buffered. Triethylamine (TEA) is used as a sacrificial amine to mask residual silanols, while adjusting the pH to 7.5 ensures consistent partitioning of the analyte[6].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine HCl in 10 mL of Mobile Phase A to yield a 1.0 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Purospher® STAR RP-18 endcapped (150 mm × 4.6 mm, 5 µm) or an equivalent highly endcapped C18 column.

  • Mobile Phase Configuration:

    • Buffer: 0.2% v/v Triethylamine in HPLC-grade water, adjusted to pH 7.5 with glacial acetic acid.

    • Eluent A: Buffer / Methanol / Acetonitrile (30:42:28, v/v/v).

    • Eluent B: Buffer / Methanol / Acetonitrile (5:57:38, v/v/v).

  • Gradient Program:

    • 0–4 min: 100% A (Isocratic hold to separate polar degradants).

    • 4–25 min: Linear ramp to 100% B.

    • 25–30 min: 100% B (Column wash).

  • Parameters: Flow rate of 1.0 mL/min; Column temperature at 25°C; Injection volume of 20 µL.

  • Detection: UV absorbance at 230 nm (optimized for the enyne chromophore)[4].

GC-FID Methodology: The Gold Standard for Volatile Precursors

Causality & Rationale: HPLC-UV cannot detect non-chromophoric volatile impurities such as unreacted tert-butylacetylene, methylamine, or residual extraction solvents. GC-FID provides orthogonal detection based strictly on volatility and carbon content. Critical Insight: Because the hydrochloride salt decomposes thermally in the GC inlet, an in-situ free-basing extraction step is mandatory prior to injection.

Step-by-Step Protocol:

  • Sample Preparation (Free-basing): Weigh 50.0 mg of the intermediate HCl salt into a 15 mL centrifuge tube. Add 2 mL of 1M NaOH (aq) to convert the salt to its free base. Add 2 mL of GC-grade n-hexane. Vortex vigorously for 1 minute, centrifuge at 3000 rpm for 2 minutes, and transfer the upper organic (hexane) layer to a GC autosampler vial.

  • Column Selection: DB-5 or HP-5 capillary column (5% Phenyl, 95% Dimethylpolysiloxane; 30 m × 0.32 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Parameters: 1 µL injection volume; Split ratio 20:1; Injector temperature set to 250°C.

  • Oven Program:

    • Initial temperature 60°C (hold for 2 min to elute hexane and highly volatile amines).

    • Ramp at 15°C/min to 260°C.

    • Hold at 260°C for 5 min to clear the column.

  • Detection: Flame Ionization Detector (FID) set to 280°C.

Comparative Performance & Decision Matrix

To evaluate the efficacy of both methods, we compare their validation metrics. Table 1 outlines the operational characteristics of each technique when applied to N,6,6-trimethylhept-2-en-4-yn-1-amine.

Analytical ParameterHPLC-UV (RP-C18)GC-FID (Capillary)Analytical Significance & Causality
Analyte Form Hydrochloride SaltFree Base (Extracted)Dictates sample preparation. GC requires free-basing to prevent inlet decomposition.
Primary Target E/Z Isomers, Oxidative DegradantsUnreacted Aliphatic Amines, SolventsOrthogonal detection ensures a comprehensive mass balance profile.
Detection Limit (LOD) ~0.05 µg/mL~1.0 ppmHPLC is superior for trace chromophoric impurities due to high molar absorptivity at 230 nm.
Resolution (E/Z) > 2.5 (Baseline resolved)~1.5 (Risk of thermal isomerization)HPLC is the gold standard for isomeric purity. GC inlets at 250°C can artificially inflate the Z-isomer content.
Run Time 30–40 minutes15–20 minutesGC offers higher throughput for rapid volatile screening during process chemistry.

Conclusion: The Case for Orthogonal Integration

Do not use HPLC alone if low-molecular-weight aliphatic amines or residual solvents are suspected in the synthetic route. Conversely, never use GC alone for final isomeric purity certification . The high thermal energy in the GC injection port (250°C) can induce trace thermal E → Z isomerization of the conjugated enyne system, artificially failing a batch that is actually within specification.

Best Practice: Deploy HPLC-UV as the primary release assay for assay quantification and isomeric purity, while utilizing GC-FID strictly as a limit test for volatile, non-chromophoric precursors.

References

  • 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)- | C10H17N - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: PubMed Central (PMC) URL:[Link]

  • Forced degradation study of Terbinafine HCl by HPLC with PDA detector Source: Asian Journal of Research in Chemistry URL: [Link]

Sources

Validation

Comparative Efficacy Guide: N,6,6-Trimethylhept-2-en-4-yn-1-amine Derivatives vs. Naftifine Analogs

Executive Summary The allylamine class of antifungals revolutionized the treatment of dermatophyte infections by specifically targeting squalene epoxidase (SQLE), a rate-limiting enzyme in ergosterol biosynthesis. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The allylamine class of antifungals revolutionized the treatment of dermatophyte infections by specifically targeting squalene epoxidase (SQLE), a rate-limiting enzyme in ergosterol biosynthesis. This guide provides an objective, data-driven comparison between the prototype allylamine, naftifine , and its highly optimized successor, terbinafine (the primary N,6,6-trimethylhept-2-en-4-yn-1-amine derivative). By analyzing structure-activity relationships (SAR), enzyme inhibition kinetics, and in vitro susceptibility data, this document serves as a definitive resource for researchers and drug development professionals optimizing antifungal pipelines.

Mechanistic Overview & Structure-Activity Relationship (SAR)

Both naftifine and N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives exert their fungicidal activity by inhibiting SQLE (also known as ERG1 in fungi)[1]. This inhibition halts the conversion of squalene to 2,3-oxidosqualene, leading to a dual mechanism of cell death: the depletion of essential membrane ergosterol and the toxic intracellular accumulation of squalene[2],[3].

Pathway Squalene Squalene SQLE Squalene Epoxidase (ERG1) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene SQLE->Oxidosqualene O2, NADPH, FAD Ergosterol Ergosterol (Fungal Membrane) Oxidosqualene->Ergosterol Downstream Synthesis Terbinafine N,6,6-trimethylhept-2-en-4-yn-1-amine (Terbinafine) Terbinafine->SQLE High Affinity Non-competitive Naftifine Naftifine Naftifine->SQLE Lower Affinity

Fungal ergosterol biosynthesis pathway and inhibition by allylamine derivatives.

Structural Evolution: Naftifine features an N-methyl-N-(3-phenylprop-2-enyl)-1-naphthalenemethylamine backbone. The development of terbinafine involved substituting the phenyl ring of naftifine with a bulky tert-butylacetylene group (yielding the N,6,6-trimethylhept-2-en-4-yn-1-amine structure)[1]. This specific substitution drastically improves the molecule's affinity for the lipophilic binding pocket of fungal SQLE. Molecular modeling indicates that the tertiary amino structure and the tert-alkyl side chain are crucial for accommodating the enzyme's hydrophobic residues (such as Valine in dermatophytes), thereby conferring a several-fold increase in potency[4],[1].

Comparative Efficacy Data

Enzyme Inhibition Kinetics (IC50)

Terbinafine acts as a non-competitive inhibitor of fungal SQLE, meaning it binds to a distinct allosteric site rather than competing directly with the squalene substrate[2],[4]. The N,6,6-trimethylhept-2-en-4-yn-1-amine derivative demonstrates nearly a 10-fold higher potency against Trichophyton rubrum SQLE compared to naftifine. Furthermore, it exhibits massive selectivity for fungal over mammalian SQLE, underpinning its favorable clinical safety profile[2].

Table 1: 50% Inhibitory Concentrations (IC50) against Squalene Epoxidase

CompoundT. rubrum SQLE IC50 (nM)Mammalian SQLE IC50 (µM)Selectivity Index (Mammalian/Fungal)
Terbinafine 15.8[2],[4]87.0 (Rat)[2]> 5,500
Naftifine 114.6[4]Not fully characterizedN/A
In Vitro Susceptibility (MIC)

Against clinical isolates of dermatophytes, terbinafine consistently outperforms naftifine. In standardized susceptibility testing, the geometric mean (GM) MIC of terbinafine against T. rubrum is significantly lower than that of naftifine, confirming the superior intrinsic activity of the tert-butylacetylene substitution[5].

Table 2: Minimum Inhibitory Concentrations (MIC) against T. rubrum

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Terbinafine <0.0001 – 0.1[6]0.008[5]0.015[5]0.00688[5]
Naftifine 0.001 – 0.5[6]0.060[5]0.125[5]0.05271[5]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the efficacy data presented above is derived from self-validating experimental systems. Below are the causal, step-by-step protocols used to evaluate these compounds.

Protocol 1: Squalene Epoxidase Inhibition Assay

This radiometric assay quantifies the direct inhibition of the target enzyme.

Workflow Prep 1. Isolate Microsomes (Preserve ER lipids) Cofactors 2. Add FAD/NADPH (Electron transfer) Prep->Cofactors Inhibitor 3. Pre-incubate Drug (Lipophilic binding) Cofactors->Inhibitor Substrate 4. Add 14C-Squalene (Radiolabeled tracking) Inhibitor->Substrate Analyze 5. TLC & Scintillation (Quantify IC50) Substrate->Analyze

Self-validating workflow for in vitro squalene epoxidase inhibition assay.

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize T. rubrum mycelia and isolate the microsomal fraction via ultracentrifugation. Causality: SQLE is an endoplasmic reticulum-associated enzyme; isolating microsomes preserves the native lipid environment required for enzyme stability and drug partitioning[1].

  • Cofactor Addition: Suspend microsomes in a buffer containing Flavin Adenine Dinucleotide (FAD) and NADPH. Causality: SQLE is a class E monooxygenase; FAD is strictly required to receive electrons from NADPH-cytochrome P450 reductase to catalyze the epoxidation[4],[1].

  • Inhibitor Pre-incubation: Add serial dilutions of terbinafine or naftifine and incubate for 15 minutes at 30°C. Causality: Allylamines are highly lipophilic. Pre-incubation allows the drug to partition into the microsomal membrane and occupy the allosteric binding pocket before the substrate is introduced.

  • Substrate Introduction: Initiate the reaction by adding 14C-labeled squalene (13 µM, representing the optimal Km)[4]. Causality: Radiolabeling provides a highly sensitive, trackable marker for the conversion of squalene to 2,3-oxidosqualene.

  • Lipid Extraction & Quantification: Terminate the reaction with methanolic KOH, extract lipids using chloroform/methanol, and separate via Thin Layer Chromatography (TLC). Quantify the 14C-oxidosqualene band using liquid scintillation counting to calculate the IC50[4].

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol evaluates whole-cell susceptibility, accounting for drug penetration and accumulation.

Step-by-Step Methodology:

  • Inoculum Standardization: Harvest T. rubrum conidia and adjust the suspension to 1–3 × 10^3 CFU/mL using a spectrophotometer. Causality: Standardized inocula prevent the "inoculum effect," ensuring that MIC values are not artificially inflated by excessive fungal biomass.

  • Drug Dilution: Prepare two-fold serial dilutions of terbinafine and naftifine in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in 96-well microtiter plates. Causality: RPMI 1640 provides a chemically defined environment that mimics physiological conditions, preventing media-induced interference with drug activity.

  • Incubation & Reading: Incubate the plates at 28°C for 7 days. Causality: Dermatophytes are slow-growing molds. A 7-day incubation is strictly required to allow sufficient control growth for accurate visual determination of the lowest concentration completely inhibiting visible growth (MIC)[6].

Conclusion

The transition from naftifine to N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives (terbinafine) represents a masterclass in rational drug design. By replacing the phenyl ring with a tert-butylacetylene moiety, developers achieved a compound with dramatically enhanced affinity for the hydrophobic pocket of fungal squalene epoxidase. This structural optimization translates to a nearly 10-fold improvement in enzyme inhibition (IC50) and superior in vitro fungicidal activity against key dermatophytes, solidifying terbinafine's position as the gold standard in allylamine therapy.

References[2] Unveiling the Cross-Reactivity Profile of Squalene Epoxidase Inhibitors: A Comparative Analysis of Terbinafine and its Analogs. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mPFcctVGe2JZ7fFctNL1PrmnI_-0JeTgvP2e1beL207EYD2Xs8GEBM1v5m9ZrxdoSqJd9V2x0l9py05dlbo5ZXdZQewhDUbJasmgdr2Rs5YK2K0fMrrkaKG74XolOjgI_HudotM5VrX5wqO0oQfExrSH4s_cf8l3aNjWW37zNQ4ly2cE1PXdA65H6xsqXxi60E-po2B-I1itjfpj-pAH4QhERegVsvcFvuHV59B2XxnqI1HfVUZOoBOO4KiZKaAzN73EqaeCCYBc50Fxr7emyI-q4VPrXeupOYo=][4] Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfb_L3CxnQcFu6dWmFFgG_VdJlssHQVtm_E69yRvqQB1MaORRc4hs6uf8WBCpLVAY-Ug6J-y5rbkFus7jxNW0YZSGDUo4B4RBjGCikahVb-dVOqUJPiQum0WoDMufTsak2LDCj5iy5r3XJ50s=][6] Disk diffusion susceptibility testing of dermatophytes with allylamines. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4bAjlWG5vOJfAzx1m8g8tm0ogBkR5Z-nMmFUTFiLqAHRTrBCFIpayyS4i1ClVxFwaJr_vYcWiufVKX1iZZpn2aDE0vyYGSwNoIgdnUy8Fvpd4C5JTAdzyoQExba5ZDsFWw8=][1] Strategies to Better Target Fungal Squalene Monooxygenase. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGil8Y25hXHtxaRHUlNgoKVvgdQRoP4s7norbut7Zojdc24ceX3qo0zvVJGxaLzgjCdFtyYvrwCH7FB1Vs_3lOHs58f245S1aScXzBdcqr3J0ORrRTqTjs4Kvc45EnBo=][3] In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_uyEfKkeNoRu0pxSn27gJ3W7GS6lyUkst6iFHb5Fo42DsCz9cJhUfa0HL-Tfw13fsGKdth-FGuEN3E_vfMZ30oHQnqWkBzHXBiQUNXvYObzTiOw8Efr76zS4AoJKJXZRb0Am1VZojK1WKXT0=][5] Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsFZkkB28VwALFZoe3TagiRGQR_TvY8LEv08mtuSUwsrvRB5jM3dKAN_O8l3W5sxwvZQ7QDgjFTrcTNWd_cltNZAysvoqnGMt1jpmllfSgUHz4zr8dVCsg-hI=]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N,6,6-trimethylhept-2-en-4-yn-1-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,6,6-trimethylhept-2-en-4-yn-1-amine. As a crucial intermediate in the synthesis of pharmaceuticals like Terbinafine, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,6,6-trimethylhept-2-en-4-yn-1-amine. As a crucial intermediate in the synthesis of pharmaceuticals like Terbinafine, its handling and disposal demand meticulous attention to safety and regulatory standards.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols to ensure both personal safety and environmental stewardship.

Section 1: Hazard Assessment and Characterization

1.1 Physical and Chemical Properties

The molecule's structure, featuring a primary amine, a double bond (ene), and a triple bond (yne), dictates its physical behavior and chemical reactivity.

PropertyValueSource
Chemical Formula C₁₀H₁₇N[1][3]
Molecular Weight 151.25 g/mol [1][3]
Boiling Point 207.5 ± 23.0 °C at 760 mmHg[1]
Flash Point 74.7 ± 18.0 °C[1]
Density 0.9 ± 0.1 g/cm³[1]
Appearance Likely a liquid at room temperatureInferred

1.2 Inferred Hazard Profile

  • Health Hazards: The primary amine group suggests that the compound is likely corrosive and a skin/eye irritant.[4] Amines can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] Always consult the specific SDS for any chemical you work with, and in its absence, treat the substance with a high degree of caution.[6][7]

  • Physical Hazards: With a flash point of approximately 75°C, this compound is classified as a combustible liquid. It is not considered flammable by EPA definition (flash point < 60°C), but it can ignite with a sufficient heat source.[8]

  • Reactivity Hazards: The unsaturated bonds (alkene and alkyne) and the amine group can be reactive. It is crucial to avoid contact with strong oxidizing agents, acids, and acid chlorides.[5][9] Mixing incompatible wastes is a serious safety violation that can lead to dangerous reactions.[10]

1.3 Regulatory Classification: A Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for classifying waste rests with the generator—the laboratory that creates it.[11][12] Waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics."[8][13][14]

N,6,6-trimethylhept-2-en-4-yn-1-amine is not expected to be on an EPA P-list or U-list, which are for unused, discarded commercial chemical products.[8] Therefore, its classification will depend on its characteristics:

  • Ignitability (D001): Does not apply, as the flash point is above 60°C.

  • Corrosivity (D002): As an amine, it is likely basic. If an aqueous solution of the waste has a pH ≥ 12.5, it is considered corrosive.

  • Reactivity (D003): Unlikely to be reactive by the EPA definition unless it is known to be unstable.

  • Toxicity (D004-D043): This would be determined by a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP), which is unlikely to be performed in a research setting.

Given its properties, the most probable classification is corrosive waste . However, as a best practice for a research chemical with incomplete hazard data, it should always be managed as hazardous waste .

Section 2: Personal Protective Equipment (PPE) and Safety

When handling N,6,6-trimethylhept-2-en-4-yn-1-amine or its waste, a stringent PPE protocol is mandatory to minimize exposure.[15]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific recommendations.

  • Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron should be used.

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood to prevent inhalation of vapors.[15]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Never mix incompatible waste streams.[10][16] This prevents dangerous reactions and reduces disposal costs.[17]

Step-by-Step Collection:

  • Designate a Waste Stream: Dedicate a specific waste container solely for N,6,6-trimethylhept-2-en-4-yn-1-amine and materials contaminated with it.

  • Segregate Halogenated vs. Non-Halogenated: Do not mix this non-halogenated amine waste with halogenated solvent waste (e.g., dichloromethane, chloroform).[18]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect pure compound, solutions, and the first rinse of emptied containers in a dedicated liquid waste container.[19]

    • Solid Waste: Collect contaminated solid items (gloves, paper towels, silica gel) in a separate, clearly labeled solid waste container or a sealed, heavy-duty plastic bag.[10][11]

  • Avoid Contamination: Do not mix this waste with heavy metals, acids, bases, or oxidizers.[10]

Diagram: Waste Segregation Workflow

A N,6,6-trimethylhept-2-en-4-yn-1-amine Waste (e.g., reaction quench, leftover solution) C LIQUID HAZARDOUS WASTE (Non-Halogenated Organic) A->C Collect liquids B Contaminated Labware (e.g., gloves, pipette tips, wipes) D SOLID HAZARDOUS WASTE (Chemically Contaminated) B->D Collect solids

Caption: Segregation of liquid and solid waste streams at the point of generation.

Section 4: Waste Container and Labeling Requirements

Proper containment and labeling are mandated by the EPA and OSHA to ensure safety and proper tracking.[6][20]

4.1 Container Selection

  • Use a sturdy, leak-proof container made of a material compatible with the chemical. The original product container is often a good choice.[10][19]

  • Ensure the container has a secure, screw-top cap.[11]

  • The container must be kept closed except when actively adding waste.[10]

4.2 Labeling Protocol

The moment the first drop of waste enters the container, it must be labeled.[20] The label must include:

  • The words "HAZARDOUS WASTE ".[20]

  • The full chemical name: "N,6,6-trimethylhept-2-en-4-yn-1-amine ". Do not use abbreviations or chemical formulas.

  • An indication of the hazards (e.g., Corrosive, Combustible).[20]

  • The date accumulation started (for Central Accumulation Areas).[20]

  • The name and contact information of the Principal Investigator or laboratory.

Section 5: On-Site Storage Procedures

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[20]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[21]

  • Store the waste container in a location away from heat, ignition sources, and incompatible chemicals.[16]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[10]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[21] Once this limit is reached, the waste must be moved to the Central Accumulation Area (CAA) within three days.

Section 6: Final Disposal Pathway

Final disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Final Disposal:

  • Full Container: Once a waste container is full (do not overfill; leave at least 10% headspace), seal it tightly.

  • Request Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not transport hazardous waste yourself.[17]

  • Transfer to CAA: EHS personnel will transport the waste from the SAA to your facility's Central Accumulation Area (CAA).[20]

  • Vendor Disposal: From the CAA, a licensed hazardous waste vendor will collect the waste for final disposal. The most common and environmentally sound method for this type of organic compound is high-temperature incineration at a permitted facility.[16][22]

Diagram: Overall Disposal Workflow

A Step 1: Generation & Segregation (In the Lab) B Step 2: Collection & Labeling (Incompatible wastes are kept separate) A->B Properly contain C Step 3: Storage in SAA (Satellite Accumulation Area in Lab) B->C Store safely D Step 4: EHS Pickup Request (When container is full) C->D Initiate disposal E Step 5: Transfer to CAA (Central Accumulation Area) D->E Handled by EHS F Step 6: Licensed Vendor Disposal (e.g., Incineration) E->F Final disposition

Caption: The cradle-to-grave journey of laboratory hazardous waste.

Section 7: Emergency Procedures for Spills

In the event of a spill, notify your EHS office immediately.[10]

  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a universal absorbent pad).

    • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

    • Clean the area with soap and water.

  • Large Spill (beyond the lab's capacity to handle):

    • Evacuate the area immediately.

    • If possible without risk, close the door to the lab.

    • Call your institution's emergency EHS number and 911.

    • Do not re-enter the area until cleared by emergency personnel.

Section 8: Waste Minimization

A core principle of modern laboratory management is to minimize waste generation.[17]

  • Scale Reduction: Modify experiments to use smaller quantities of chemicals.[16][17]

  • Inventory Management: Purchase only the amount of chemical needed for a specific project to avoid disposal of expired or unwanted stock.[17]

  • Avoid Mixing: Do not mix hazardous waste with non-hazardous waste. This prevents the entire volume from becoming regulated as hazardous.[17]

By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and protect our environment. This guide serves as a foundational document; always defer to your institution's specific Chemical Hygiene Plan and the guidance of your EHS professionals.[15][23]

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • US Bio-Clean. (2014, June 12). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ACTenviro. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,6,6-Trimethyl-N-((naphthalen-1-yl)methyl)hept-2-en-4-yn-1-amine. PubChem. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-. PubChem. Retrieved from [Link]

  • Palmetto Industries. (2023, April 24). 4 Types of Hazardous Waste (Characteristics + Categories). Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ChemBK. (n.d.). (Z)-N,6,6-triMethyl-N-(naphthalen-1-ylMethyl)hept-2-en-4-yn-1-aMine. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Management Guide for Small Laboratories. EPA Archive. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride. Retrieved from [Link]

  • The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • SpringerLink. (2025, April 16). Modification of waste PET based alkyd resins with aldehyde and ketone resins: A comprehensive and comparative study. Retrieved from [Link]

Sources

Handling

Advanced Safety and Operational Guide for Handling N,6,6-Trimethylhept-2-en-4-yn-1-amine

Introduction & Causality-Driven Hazard Assessment N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2 for the free base; 123944-73-0 for the hydrochloride salt) is a critical secondary allylamine intermediate utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Causality-Driven Hazard Assessment

N,6,6-trimethylhept-2-en-4-yn-1-amine (CAS: 83554-69-2 for the free base; 123944-73-0 for the hydrochloride salt) is a critical secondary allylamine intermediate utilized primarily in the synthesis of the antifungal active pharmaceutical ingredient (API), terbinafine[1].

While its acute hazards include severe skin corrosion, ocular irritation, and inhalation toxicity[2], the most insidious risk lies in its molecular structure. As a secondary amine, it is highly susceptible to N-nitrosation. In the presence of nitrosating agents (such as nitrites or nitrous acid) under acidic conditions, it rapidly forms N-nitroso-(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine[3]. This byproduct is a potent, cohort-of-concern mutagen and a probable human carcinogen[4].

Understanding this mechanistic causality dictates our operational choices: standard laboratory PPE is insufficient. We must implement a self-validating safety system that prevents both direct chemical exposure and the inadvertent synthesis of carcinogenic impurities during handling[4].

Quantitative Chemical & Physical Properties

To accurately assess volatility and exposure risks, refer to the consolidated physicochemical data below:

PropertyValueSource
CAS Number 83554-69-2 (Free Base) / 123944-73-0 (HCl Salt),
Molecular Weight 151.25 g/mol (Base) / 187.71 g/mol (Salt),
Boiling Point 226.1 ± 23.0 °C at 760 mmHg[]
Melting Point 163 - 166 °C[]
Density 0.843 ± 0.06 g/cm³[1]
Topological Polar Surface Area 12.5 Ų[6]

N-Nitrosamine Mitigation Strategy

Regulatory agencies (FDA, EMA) mandate strict risk assessments for secondary amines due to their potential to form N-nitrosamines[4]. If your process involves quenching azides with nitrous acid or utilizes solvents contaminated with nitrites, the risk of generating carcinogenic impurities is severe[4].

G A N,6,6-trimethylhept- 2-en-4-yn-1-amine C N-Nitroso Derivative (Carcinogen) A->C Acidic B Nitrosating Agents (e.g., HNO2) B->C M1 Ascorbic Acid (Scavenger) M1->B Neutralizes M2 Alkaline pH (> pH 7) M2->A Prevents

Mechanistic pathway of N-nitrosamine formation and targeted mitigation strategies.

Personal Protective Equipment (PPE) Framework

Do not rely on standard laboratory PPE. The following matrix outlines the mandatory equipment required to handle N,6,6-trimethylhept-2-en-4-yn-1-amine, grounded in its chemical properties.

PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl rubber gloves (outer) over Nitrile gloves (inner).Allylamines can permeate thin nitrile over time[7]. Double-gloving ensures a self-validating breach system; if the outer glove degrades, the inner provides temporary protection.
Eye/Face Protection NIOSH/EN 166 approved chemical splash goggles + full face shield.The free base is volatile and corrosive[7]. A face shield prevents vapor condensation directly on the ocular mucosa.
Body Protection Flame-retardant, chemical-resistant Tyvek suit or lab coat.The free base is combustible. Prevents skin exposure to aerosols during transfer[2].
Respiratory Supplied-air respirator (SAR) or full-face respirator with ABEK filter.Required if handling outside a closed system. The compound's vapor pressure allows for rapid inhalation toxicity[2].

Step-by-Step Operational Workflow

To ensure trustworthiness, every operational step must be verifiable.

Workflow S1 1. Fume Hood Verification (Face Velocity 80-100 fpm) S2 2. Inert Gas Purging (Argon/N2 Blanket) S1->S2 S3 3. Closed-System Transfer (Cannula or Syringe) S2->S3 S4 4. Reaction & pH Control (Maintain Alkaline if possible) S3->S4 S5 5. Decontamination (1M HCl wash, then water) S4->S5

Step-by-step operational workflow for the safe handling of secondary allylamines.

Protocol: Safe Handling and Transfer
  • Engineering Control Validation: Before opening the reagent container, verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm)[3]. Do not proceed if the airflow monitor alarm is active. This self-validates the primary containment system.

  • Inert Atmosphere Setup: N,6,6-trimethylhept-2-en-4-yn-1-amine is sensitive to oxidation[7]. Purge the reaction vessel with Argon or Nitrogen for 5 minutes prior to introduction.

  • Material Transfer:

    • For the Free Base (Liquid): Utilize a Schlenk line and a gas-tight syringe or cannula transfer system. Do not pour the liquid openly, as this generates hazardous, flammable vapors[7].

    • For the HCl Salt (Solid): Weigh the solid inside a static-free, enclosed balance or a glovebox to prevent inhalation of corrosive, hygroscopic dust[2].

  • Nitrosamine Mitigation (During Synthesis): If your protocol inherently involves acidic conditions or nitrites, add a nitrite scavenger (e.g., ascorbic acid or urea) to the reaction mixture before introducing the secondary amine[4]. This proactively neutralizes nitrosating agents.

  • Equipment Decontamination: Immediately rinse all spatulas, syringes, and glassware with a dilute acidic solution (e.g., 1M HCl). This protonates the residual amine, rendering it water-soluble and non-volatile. Follow with copious amounts of deionized water[2].

Spill Response and Disposal Plan

Due to the environmental toxicity and carcinogenic potential of its byproducts, disposal must be strictly controlled[7].

Protocol: Immediate Spill Response
  • Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity[2].

  • Containment: Do not use water directly on a large free-base spill, as it may spread the contaminant and increase vaporization. Cover the spill completely with a chemically inert absorbent (e.g., vermiculite or dry sand)[7].

  • Collection: Using non-sparking tools, sweep the absorbed material into a highly durable, sealable polyethylene hazardous waste container[2].

Protocol: Waste Disposal Plan
  • Strict Segregation: Never mix N,6,6-trimethylhept-2-en-4-yn-1-amine waste with acidic waste containing nitrites or nitrates. Mixing these will spontaneously generate N-nitrosamines directly in the waste carboy[3].

  • Labeling: Label the waste container explicitly: "Hazardous Waste: Secondary Amine (Terbinafine Intermediate) - Corrosive, Nitrosamine Precursor."

  • Incineration: Dispose of the sealed containers via a licensed hazardous waste contractor for high-temperature incineration. Do not discharge into the municipal sewage system, as allylamines are highly toxic to aquatic life with long-lasting effects[7].

References

  • (E)-N-(2H-1-benzopyran-8-ylmethyl)-N,6,6-trimethyl-1-hept-2-en-4-ynamine - GuideChem Source: guidechem.com URL: 6

  • (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride | Pharmaffiliates Source: pharmaffiliates.com URL: 8

  • CAS 83554-69-2 (2E)-N,6,6-Trimethyl-2-hepten-4 ... - BOC Sciences Source: bocsci.com URL:

  • (2E)-N,6,6-Trimethyl-2-hepten-4-yn-1-amine - Echemi Source: echemi.com URL: 9

  • Synthesis of N-Nitrosamines for Research Applications - Benchchem Source: benchchem.com URL: 3

  • (2E)-N,6,6-trimethyl-2-Hepten-4-yn-1-amine | 83554-69-2 - ChemicalBook Source: chemicalbook.com URL: 1

  • ALLYLAMINE CAS No 107-11-9 - Safety Data Sheet Source: cdhfinechemical.com URL: 7

  • SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 2

  • Control of Nitrosamine Impurities in Human Drugs - FDA Source: fda.gov URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.